Product packaging for Neutral Red Base(Cat. No.:CAS No. 366-13-2)

Neutral Red Base

Cat. No.: B188358
CAS No.: 366-13-2
M. Wt: 252.31 g/mol
InChI Key: GLVRJEJEXGVOMJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Scientific Inquiry

Initially synthesized as a textile dye, Neutral Red has been used as a histological and vital stain since the early twentieth century. researchgate.netstainsfile.com Its application in scientific research expanded significantly over time. A pivotal development came in 1984 when Ellen Borenfreund and James Puerner developed the Neutral Red Cytotoxicity Assay. wikipedia.orgebi.ac.uk This assay provided a quantitative method to assess cell viability by measuring the dye's uptake, which corresponds to the number of living cells. science.govresearchgate.net The reliability and sensitivity of this method led to its adoption in various research and regulatory contexts. For instance, it became a component of the 3T3-NRU-phototoxicity-assay, which was accepted by EU member states in 2000 and OECD member states in 2004 as a formal test guideline (TG 432) for evaluating the phototoxic potential of substances. science.gov This evolution from a simple stain to a key component of regulatory-accepted toxicity testing highlights its enduring importance in scientific inquiry.

Fundamental Nature as a Phenazine-Derived Dye in Research

Chemically, Neutral Red Base is a member of the phenazine (B1670421) class of compounds. nih.govwikipedia.org Phenazines are nitrogen-containing heterocyclic aromatic compounds consisting of a dibenzo-annulated pyrazine (B50134) ring. wikipedia.org The specific structure of this compound is 8-N,8-N,3-trimethylphenazine-2,8-diamine. nih.gov It is a synthetic, tricyclic aromatic amine with two nitrogen atoms integrated into its core ring structure. aip.org

The synthesis of Neutral Red can be achieved through methods such as the reaction between N,N-dimethyl-4-nitrosobenzenamine and 4-Methylbenzene-1,3-diamine, which forms an intermediate that is then heated to induce cyclization. chemicalbook.com Another method involves the oxidation of a mixture of N1,N1-dimethylbenzene-1,4-diamine and 4-Methylbenzene-1,3-diamine. chemicalbook.com In laboratory and commercial settings, Neutral Red is often available as a hydrochloride salt (C₁₅H₁₇ClN₄), which is soluble in water and ethanol. nih.govnilechemicals.commfa.org The free base form is C₁₅H₁₆N₄. nih.gov

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 8-N,8-N,3-trimethylphenazine-2,8-diamine nih.gov
Molecular Formula C₁₅H₁₆N₄ nih.gov
Molecular Weight 252.31 g/mol nih.gov
Common Synonyms C.I. Basic Red 5, free base; Toluylene Red nih.govnih.gov
Class Phenazine nih.govwikipedia.org

Role as a Weak Cationic Dye in Biological Systems

The functionality of Neutral Red in biological research is intrinsically linked to its character as a weak cationic dye. science.govservice.gov.uk This property allows it to readily penetrate cell membranes, likely through non-ionic passive diffusion, and to accumulate intracellularly. nih.govre-place.bere-place.be Specifically, the dye concentrates in the lysosomes of viable, healthy cells. science.govresearchgate.netnih.gov

The mechanism involves the dye crossing the lysosomal membrane and, due to the acidic environment within the lysosome, becoming protonated. This protonation traps the dye, where it binds to anionic and phosphate (B84403) groups within the lysosomal matrix through electrostatic hydrophobic bonds. re-place.be The ability of living cells to maintain the necessary pH gradient for this accumulation is crucial. re-place.be When cells are damaged or die, their ability to retain the dye is diminished, a principle that forms the basis of the Neutral Red viability assay. wikipedia.orgservice.gov.uk

Furthermore, Neutral Red functions as a pH indicator, changing color in response to changes in acidity. stainsfile.commedchemexpress.com This property is independent of its use in cell viability assays but is another key feature of its chemical nature.

Table 2: pH Indicator Properties of Neutral Red

pH RangeColor ChangeSource
6.8 - 8.0 Red to Yellow wikipedia.orgstainsfile.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N4 B188358 Neutral Red Base CAS No. 366-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-N,8-N,3-trimethylphenazine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13/h4-8H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVRJEJEXGVOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190082
Record name Neutral Red base
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-13-2
Record name N8,N8,3-Trimethyl-2,8-phenazinediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neutral Red base
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neutral Red base
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEUTRAL RED BASE
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Mechanistic Principles of Neutral Red Biological Interaction

Cellular Uptake Mechanisms of Neutral Red Base

The entry of Neutral Red into a cell is a critical first step in its biological activity. This process is primarily governed by two key physicochemical principles: non-ionic diffusion across the cell's outer boundary and a subsequent trapping mechanism driven by the acidic environment of specific intracellular organelles.

Non-Ionic Diffusion Across Cellular Membranes

Neutral Red, in its unprotonated or "base" form, is a lipophilic, weak cationic dye. nih.govnih.gov This characteristic allows it to readily penetrate the lipid bilayer of cellular membranes, such as the plasma membrane, through a process of non-ionic diffusion. nih.govre-place.be This passive transport mechanism does not require the expenditure of cellular energy and is driven by the concentration gradient of the dye across the membrane. blackwellpublishing.com The ability of the non-ionized form to dissolve in the membrane's lipid core facilitates its movement from the extracellular environment into the cell's cytoplasm. blackwellpublishing.com

The rate of this diffusion is influenced by the physicochemical properties of the dye and the membrane, including the dye's lipid solubility and the pH of the surrounding medium. blackwellpublishing.com In environments with a pH of 6.8 to 8.0, Neutral Red can exist in both red and yellow forms, reflecting its pH indicator properties. wikipedia.org

Protonation-Driven Intracellular Trapping in Acidic Organelles

Once inside the relatively neutral environment of the cytoplasm (typically around pH 7.2-7.4), the Neutral Red molecule can diffuse further and encounter various subcellular organelles. aatbio.com Certain organelles, most notably lysosomes in animal cells and vacuoles in plant and fungal cells, maintain a significantly more acidic internal environment (pH around 4.5-5.5). nih.govelifesciences.orgptgcn.com

When the unprotonated this compound diffuses into these acidic compartments, it becomes protonated. nih.govaatbio.compnas.org This process of gaining a proton converts the dye into a charged, cationic form. aatbio.comelifesciences.org The charged molecule is significantly less membrane-permeable and is effectively "trapped" within the acidic organelle, as it cannot easily diffuse back across the organellar membrane into the more neutral cytoplasm. nih.govaatbio.comelifesciences.org This "ion trapping" mechanism leads to the accumulation of Neutral Red within these acidic compartments. elifesciences.org The degree of this accumulation is dependent on the pH of the organelle and the efficiency of its proton pumps, which maintain the acidic environment. oceanbestpractices.org

Subcellular Localization and Accumulation Dynamics

The trapping mechanism described above results in the specific accumulation of Neutral Red in certain subcellular compartments, making it a valuable tool for their visualization. The primary sites of accumulation differ between animal, plant, and fungal cells.

Lysosomal Accumulation in Animal Cells

In animal cells, Neutral Red is well-established as a vital stain that accumulates in lysosomes. wikipedia.orgnih.govnih.gov Lysosomes are acidic organelles responsible for the degradation of cellular waste products and are integral to cellular homeostasis. ptgcn.comresearchgate.net The uptake of Neutral Red into lysosomes is a hallmark of viable, healthy cells. nih.govre-place.be The dye becomes sequestered within the lysosomal matrix. oceanbestpractices.orgresearchgate.net This accumulation is so reliable that the Neutral Red uptake assay is a widely used method to assess cell viability and cytotoxicity. wikipedia.orgnih.govnih.gov A decrease in the ability of cells to incorporate Neutral Red is indicative of cellular damage or death. wikipedia.orgnih.gov

The accumulation of Neutral Red within lysosomes can be observed as distinct red puncta under a microscope. researchgate.net This specific staining allows for the visualization and study of lysosomal morphology and function. cdnsciencepub.com

FeatureDescription
Organelle Lysosome
Cell Type Animal
Mechanism Protonation-driven trapping in acidic lumen
Significance Indicator of cell viability, used in cytotoxicity assays

Vacuolar Accumulation in Plant and Fungal Cells

Similar to lysosomes in animal cells, the large central vacuoles of plant cells and the vacuoles of fungal cells are acidic compartments. nih.govnsf.govosti.gov Consequently, Neutral Red also accumulates in these organelles through the same mechanism of protonation-driven trapping. nih.govnsf.govosti.govresearchgate.net This makes Neutral Red a useful vital stain for visualizing vacuoles in these organisms. nih.govnsf.gov

In plant cells, the dye penetrates both the plasma membrane and the tonoplast (the vacuolar membrane) in its unprotonated form before being trapped within the acidic vacuole. nih.govnsf.govosti.gov The intensity of the red coloration within the vacuole can be indicative of the vacuolar pH. researchgate.net Studies have successfully used Neutral Red to stain vacuoles in various plant species, including Tradescantia virginiana and tea plants (Camellia sinensis), as well as in different types of fungi. cdnsciencepub.comresearchgate.netresearchgate.netfrontiersin.org

FeatureDescription
Organelle Vacuole
Cell Type Plant, Fungal
Mechanism Protonation-driven trapping in acidic lumen
Significance Visualization of vacuolar morphology and pH

Staining of Specific Organelles Beyond Lysosomes/Vacuoles

While lysosomes and vacuoles are the primary sites of Neutral Red accumulation, the dye has been reported to stain other cellular structures as well. However, this staining is often less specific or occurs under different conditions.

Molecular Interactions Governing Neutral Red Fluorescence and Retention

The utility of Neutral Red (NR) as a vital stain and fluorescent probe is underpinned by a series of intricate molecular interactions that dictate its fluorescence characteristics and cellular retention. These interactions are highly sensitive to the physicochemical environment, particularly pH and hydrophobicity, and are crucial for its application in assessing cellular functions such as lysosomal integrity.

pH-Dependent Fluorescence Changes

Neutral Red is a weak basic dye that exhibits distinct, pH-dependent absorption and fluorescence properties. ontosight.ainih.gov In aqueous solutions, it exists in two primary forms: a protonated (cationic) form and a neutral (free base) form. nih.govsci-hub.st The equilibrium between these two forms is governed by the pKa of the dye, which has been determined to be approximately 6.8 in saline and 7.0 in the rat brain. nih.govsci-hub.st

The protonated and neutral forms of monomeric Neutral Red display different absorption maxima, at approximately 535 nm and 450 nm, respectively. nih.gov However, interestingly, both forms exhibit the same fluorescence emission maximum at around 637 nm in water, with a quantum yield of 0.02. nih.gov This suggests that the cationic species undergoes deprotonation in the first singlet excited state. nih.gov

The fluorescence intensity of Neutral Red is highly sensitive to pH changes. A decrease in pH, leading to intracellular acidification, causes an increase in fluorescence. nih.gov Conversely, an increase in pH results in a decrease in fluorescence. nih.gov For instance, in the rat cerebellar cortex, a decrease of one pH unit led to a 5.6% increase in mean fluorescence, while an increase of one pH unit caused a 7.1% decrease. nih.gov This pH-dependent fluorescence is a key principle behind its use as a biological pH indicator. nih.govnih.gov Some studies have also reported a pH-independent increase in the quantum yield of Neutral Red, suggesting other influencing factors. researchmap.jpnih.gov

Table 1: pH-Dependent Spectroscopic Properties of Neutral Red
PropertyProtonated Form (Acidic pH)Neutral Form (Basic pH)Reference
Absorption Maximum ~535 nm~450 nm nih.gov
Fluorescence Emission Maximum (in water) ~637 nm~637 nm nih.gov
Fluorescence Quantum Yield (in water) 0.020.02 nih.gov
Effect of Decreasing pH Increased Fluorescence- nih.gov
Effect of Increasing pH Decreased Fluorescence- nih.gov

Hydrophobicity and Phospholipid Interaction Effects on Fluorescence

The fluorescence of Neutral Red is not solely governed by pH; the hydrophobicity of its microenvironment plays a significant role. researchmap.jpnih.gov The dye's fluorescence quantum yield is sensitive to solvent polarity. nih.gov For example, the fluorescence maximum of Neutral Red shifts from 540 nm in pure dioxane to 637 nm in water, demonstrating a significant solvatochromic shift. nih.gov The quantum yield also changes dramatically, increasing from 0.17 in dioxane to a peak of 0.3 with the addition of 7% water, and then decreasing to 0.02 in pure water. nih.gov

This hydrophobic interaction is particularly relevant in biological systems due to the dye's interaction with cellular membranes, which are rich in phospholipids (B1166683). researchmap.jpnih.gov Studies have shown that Neutral Red can bind to phospholipids, and this interaction enhances its fluorescence. researchmap.jpnih.gov This property is exploited in the use of Neutral Red as a hydrophobic probe to monitor neuronal activity, where changes in the hydrophobic interactions within the neuronal membrane can be detected as changes in fluorescence intensity. researchmap.jpnih.gov The selective staining of intracellular lipid droplets by similar solvatochromic dyes like Nile Red further illustrates the importance of hydrophobic environments in modulating the fluorescence of such probes. researchgate.netnih.gov

Table 2: Effect of Solvent Polarity on Neutral Red Fluorescence
SolventFluorescence MaximumFluorescence Quantum YieldReference
Dioxane 540 nm0.17 nih.gov
Dioxane + 7% Water -0.3 nih.gov
Water 637 nm0.02 nih.gov

Lysosomal Membrane Integrity and Dye Retention

One of the most well-established applications of Neutral Red is in the assessment of lysosomal membrane integrity, often referred to as the Neutral Red Retention (NRR) assay. ontosight.aibioone.orgoceanbestpractices.org This assay is based on the principle that viable, healthy cells can accumulate and retain the dye within their lysosomes, while stressed or damaged cells lose this ability. ontosight.aibioone.org

Neutral Red, being a weak cationic dye, can freely permeate the cell membrane in its uncharged state. oceanbestpractices.orgbesjournal.com Once inside the cell, it accumulates in the acidic environment of the lysosomes. ontosight.aioceanbestpractices.org The low pH within the lysosomes causes the dye to become protonated and thus trapped, as the charged form cannot easily pass back across the lysosomal membrane. ontosight.aioceanbestpractices.org The retention of the dye is therefore directly dependent on the cell's ability to maintain a low lysosomal pH and the structural integrity of the lysosomal membrane. ontosight.aioceanbestpractices.org

If the lysosomal membrane is damaged due to cellular stress or toxicity, the trapped Neutral Red leaks out into the cytosol. bioone.orgoceanbestpractices.org This leakage results in a decreased retention time of the dye within the lysosomes. bioone.orgoceanbestpractices.org Consequently, the NRR time can be used as a sensitive biomarker of cellular stress and lysosomal damage. bioone.orgbesjournal.com This assay has been widely used in environmental toxicology to assess the impact of pollutants on various organisms. besjournal.comnih.gov

Interaction with Nucleic Acids: DNA Binding Modes

The interaction of Neutral Red with DNA is a complex process that is influenced by factors such as the ratio of dye to DNA concentration and the pH of the solution. nih.gov These interactions are of interest due to their potential applications in pharmacology and as probes for DNA structure. asianpubs.org

Studies have revealed that Neutral Red can bind to DNA through different modes, primarily intercalation and electrostatic interactions. nih.govbrieflands.com Intercalation involves the insertion of the planar aromatic ring of the dye molecule between the base pairs of the DNA double helix. brieflands.comacs.org This mode of binding is often characterized by changes in the spectroscopic properties of the dye, such as hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the absorption maximum. brieflands.com

The binding mode can be dependent on the concentration ratio of Neutral Red to DNA. At lower ratios, intercalation is often the predominant mode of interaction. nih.gov As the ratio increases, Neutral Red molecules may begin to aggregate along the surface of the DNA helix. nih.gov

The pH of the solution also plays a crucial role in the interaction. At a pH of 6.0, Neutral Red has been shown to intercalate into calf thymus DNA. nih.gov However, at a pH of 7.0, the binding is characterized by a combination of intercalation and electrostatic interactions. nih.gov These different binding modes can also induce conformational changes in the DNA structure. For example, at pH 6.0, the aggregation of Neutral Red on the DNA surface has been reported to cause a transition from the right-handed B-DNA form to the left-handed Z-DNA form. nih.gov At pH 7.2, the interaction has been shown to induce a conversion from B-DNA to C-DNA. nih.gov The binding affinity of Neutral Red to DNA has been quantified, with association constants varying depending on the binding mode and conditions. sci-hub.stnih.gov

Table 3: Summary of Neutral Red-DNA Interaction Characteristics
ConditionPredominant Binding Mode(s)Effect on DNA ConformationReference
Low Dye/DNA Ratio (pH 6.0) Intercalation- nih.gov
High Dye/DNA Ratio (pH 6.0) Aggregation on DNA surfaceB-DNA to Z-DNA transition nih.gov
pH 7.0 Intercalation and Electrostatic Interaction- nih.gov
pH 7.2 -B-DNA to C-DNA transition nih.gov

Applications of Neutral Red in Cellular and Subcellular Research Methodologies

Neutral Red Uptake (NRU) and Retention (NRR) Assays in Cellular Studies

The Neutral Red Uptake (NRU) and Neutral Red Retention (NRR) assays are widely utilized methods in toxicology and cell biology to evaluate cell viability and cytotoxicity. These assays are founded on the principle that only healthy cells with intact plasma membranes and functional lysosomes can actively take up and retain the Neutral Red dye.

Principles of Viability and Cytotoxicity Assessment

The fundamental principle of the Neutral Red Uptake (NRU) assay lies in the ability of viable cells to incorporate and accumulate the supravital dye, Neutral Red, within their lysosomes. re-place.benih.gov This weakly cationic dye can penetrate cell membranes through non-ionic passive diffusion. re-place.be Once inside the cell, it becomes protonated in the acidic environment of the lysosomes and is subsequently retained by forming electrostatic hydrophobic bonds with anionic sites in the lysosomal matrix. re-place.beontosight.ai

In contrast, non-viable or damaged cells with compromised membranes cannot effectively take up or retain the dye. sigmaaldrich.comre-place.be Therefore, the amount of dye absorbed by a cell population is directly proportional to the number of viable cells. re-place.beresearchgate.net This allows for a quantitative estimation of cell viability. Cytotoxicity, induced by a test substance, leads to a concentration-dependent decrease in the uptake of Neutral Red, providing a measure of the substance's toxic effect. researchgate.netresearchgate.netiivs.org After an incubation period with the dye, the cells are washed, and the incorporated dye is extracted. re-place.benih.gov The amount of extracted dye is then quantified using a spectrophotometer, typically at a wavelength of 540 nm. assaygenie.comabcam.comabcam.co.jp

The Neutral Red Release (NRR) assay, on the other hand, measures the immediate toxic effects of substances on the cell membrane. researchgate.net This assay assesses the leakage of pre-loaded Neutral Red from the lysosomes, which indicates membrane damage. researchgate.net

Lysosomal Membrane Stability as a Biomarker

The integrity of the lysosomal membrane is a critical indicator of cell health, and its stability can be effectively assessed using Neutral Red. Healthy lysosomes maintain an acidic internal pH, which is essential for the sequestration of the Neutral Red dye. nih.govbiotrend.com When cells are exposed to cytotoxic substances, one of the early events can be the destabilization of the lysosomal membrane. nih.gov

Quantitative Measurement of Viable Cells

The Neutral Red Uptake (NRU) assay provides a robust and quantitative method for determining the number of viable cells in a culture. nih.govabcam.com The amount of Neutral Red dye extracted from the lysosomes of treated cells is directly proportional to the number of viable cells present. re-place.besigmaaldrich.com This relationship allows for the creation of a standard curve, where the optical density of the extracted dye is plotted against a known number of cells.

This quantitative approach enables researchers to accurately assess cell proliferation, cytostatic effects, or cell death in response to various treatments. re-place.be The assay is highly sensitive and can detect a cell range of 5,000 to 50,000 cells per well in a 96-well plate format, making it suitable for a wide range of applications. assaygenie.comabcam.comabcam.co.jp The results are typically expressed as a percentage of the control (untreated) cells, providing a clear measure of the impact of the test substance on cell viability. sigmaaldrich.com

Evaluation of Xenobiotic-Induced Cellular Responses

The Neutral Red assay is a widely accepted method for evaluating the cytotoxic effects of xenobiotics, which are foreign chemical substances in an organism. researchgate.netasme.org By exposing cultured cells to varying concentrations of a xenobiotic, researchers can determine the substance's potential to cause cellular damage. iivs.orgassaygenie.comabcam.com The assay quantifies cytotoxicity as a concentration-dependent reduction in the uptake and retention of Neutral Red by the lysosomes of viable cells. researchgate.netmdpi.com

This method is sensitive enough to detect damage to both the plasma membrane and the lysosomal membranes. coresta.org The resulting data can be used to calculate the IC50 value, which is the concentration of the xenobiotic that causes a 50% reduction in cell viability. europa.eu This information is crucial for toxicological screening and risk assessment of chemicals, pharmaceuticals, and other environmental contaminants. ontosight.aiasme.orgdergipark.org.tr For instance, it has been used to assess the cytotoxicity of tobacco smoke and various chemicals. coresta.org

High-Throughput Screening in Research Settings

The simplicity, speed, and cost-effectiveness of the Neutral Red assay make it highly suitable for high-throughput screening (HTS) in various research and industrial settings. nih.govassaygenie.comabcam.com The assay's compatibility with a 96-well plate format allows for the simultaneous testing of multiple compounds or concentrations, significantly increasing the efficiency of cytotoxicity testing. re-place.benih.gov

The entire procedure, from cell treatment to data acquisition, can be completed in a relatively short period, often within a few hours. re-place.benih.gov This makes it an ideal tool for large-scale screening of chemical libraries in drug discovery, toxicology studies, and environmental monitoring. assaygenie.comabcam.com Its reproducibility and sensitivity further contribute to its value in HTS applications. abcam.com

Assessment in Specific Biological Contexts (e.g., Autophagy, Acidic Microenvironments)

Beyond general cytotoxicity testing, Neutral Red staining is also a valuable tool for studying specific cellular processes such as autophagy and for visualizing acidic organelles. Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Since Neutral Red accumulates in acidic compartments, it can be used to stain and track the formation of autolysosomes, which are characteristic of autophagy. researchgate.net

Data Tables

Table 1: Research Findings on Neutral Red Uptake (NRU) and Retention (NRR) Assays

Parameter Finding References
Principle Viable cells incorporate and bind Neutral Red in their lysosomes via passive diffusion and electrostatic bonds. re-place.beontosight.ai
Indication The amount of retained dye is proportional to the number of viable cells. re-place.beresearchgate.net
Measurement Quantified spectrophotometrically at 540 nm after extraction. assaygenie.comabcam.comabcam.co.jp
Biomarker Lysosomal membrane stability is a sensitive indicator of cellular health. assaygenie.comabcam.co.jpqualitybiological.com
Quantitative Range Can detect between 5,000 and 50,000 cells per well. assaygenie.comabcam.comabcam.co.jp
Application Evaluation of xenobiotic-induced cytotoxicity and high-throughput screening. researchgate.netiivs.orgassaygenie.comabcam.com
Specific Contexts Used to study autophagy and visualize acidic cellular compartments. researchgate.netbiotrend.com

Applications of Neutral Red in Microscopic and Histological Research

Neutral Red is a versatile eurhodin dye utilized extensively in microscopic and histological studies. Its utility stems from its properties as a vital stain and a pH indicator, allowing for the visualization and differentiation of various cellular and subcellular components in living and fixed tissues.

Vital Staining Applications across Biological Systems

Neutral Red is widely employed as a vital stain, meaning it can penetrate the membranes of living cells without causing immediate harm. nih.gov As a lipophilic, unprotonated free base, it readily crosses the plasma membrane and other cellular barriers. nih.gov This characteristic makes it a valuable tool for studying dynamic processes in a variety of biological systems, including animal, plant, and fungal cells. nih.gov

The fundamental principle of its action as a vital stain lies in its accumulation within acidic compartments of viable cells. nih.gov In animal cells, Neutral Red concentrates in lysosomes, while in plant and fungal cells, it accumulates in vacuoles. nih.gov This accumulation is due to the dye becoming protonated in the acidic environment of these organelles, which traps it inside. nih.gov The ability of cells to incorporate and retain Neutral Red is dependent on their capacity to maintain a pH gradient, a process that requires ATP. re-place.be Consequently, the amount of dye retained is proportional to the number of viable cells, making it a reliable indicator of cell health. re-place.be

This property is harnessed in various research applications, from assessing the viability of cell cultures to studying the effects of toxins. nih.govre-place.be For instance, it has been used to visualize demyelinated lesions in the central and peripheral nervous systems. jst.go.jp Its relatively low toxicity allows for short-term studies on living tissues without significantly altering cellular processes, such as the dynamics of root growth in plants. nih.gov

Differentiating Cellular States

A key application of Neutral Red is its ability to distinguish between different cellular states, primarily viable, damaged, and non-viable cells. re-place.be This differentiation is based on the integrity of the cell's lysosomes and its ability to maintain an acidic internal environment. re-place.be

Healthy, viable cells actively take up Neutral Red and concentrate it within their intact lysosomes, appearing as distinct red organelles. re-place.bewikipedia.org As cells undergo stress or damage, their lysosomal membranes may become compromised, leading to a reduced capacity to retain the dye. re-place.be In dead or dying cells, the ability to incorporate and concentrate Neutral Red is significantly diminished or completely lost due to the disruption of lysosomal acidity and loss of cellular integrity. nih.govebi.ac.uk This loss of Neutral Red uptake is a direct indicator of a loss of cell viability. wikipedia.orgebi.ac.uk

This differential staining allows researchers to visually and quantitatively assess cell populations. For example, in cytotoxicity assays, a decrease in Neutral Red uptake corresponds to a decrease in the number of living cells. wikipedia.org The dye's color also serves as a pH indicator, changing from red to yellow as the pH increases from 6.8 to 8.0. wikipedia.orgausamics.com.au This property can be used to monitor changes in the pH of cellular compartments. nih.gov

Specific Tissue and Organelle Staining

Neutral Red's utility extends to the specific staining of various tissues and organelles, owing to its chemical affinities and accumulation mechanism.

Organelle Staining:

Lysosomes: Neutral Red is most famously known as a lysosomotropic probe, staining these acidic organelles a distinct red color in living cells. wikipedia.orgptglab.com This specificity is due to the dye becoming trapped within the low pH environment of the lysosomes. nih.govptglab.com

Vacuoles: In plant and fungal cells, Neutral Red accumulates in the vacuoles, which are also acidic compartments. nih.gov

Golgi Apparatus and Nissl Granules: The dye has also been used to stain the Golgi apparatus in cells and Nissl granules in neurons. wikipedia.orghimedialabs.com

Tissue Staining:

Plant Tissues: In plants, Neutral Red is a versatile stain for visualizing various structures in living roots, including proto- and metaxylem elements and Casparian bands in the endodermis. nih.gov It also has an affinity for suberin and lignin (B12514952), allowing for the identification of suberized tissues. nih.gov

Nervous System Tissues: It has been effectively used to identify demyelinated lesions in both the central and peripheral nervous systems. jst.go.jp

General Histology: In histological preparations, it serves as a general stain and a counterstain in conjunction with other dyes. wikipedia.orghimedialabs.com An aged aqueous solution of Neutral Red is often used to display Nissl bodies in neurons.

Applications in Microbial Physiology and Differentiation

Neutral Red serves as a crucial tool in microbiology, primarily for its role as a pH indicator in differential culture media and as a redox mediator in microbial electrosynthesis.

Differentiation of Bacterial Strains (e.g., Lactose (B1674315) Fermentation)

Neutral Red is a key component of MacConkey agar, a widely used selective and differential medium for the isolation and identification of enteric Gram-negative bacteria. microbeonline.comasm.org Its function in this medium is to differentiate bacteria based on their ability to ferment lactose. ausamics.com.auwikipedia.org

The principle behind this differentiation is a pH-dependent color change. ausamics.com.au Lactose-fermenting bacteria produce acidic byproducts, primarily lactic acid, which lowers the pH of the medium. ausamics.com.aumicrobeonline.com In this acidic environment (below pH 6.8), Neutral Red turns a distinct red or pink color. microbeonline.comexodocientifica.com.br Consequently, lactose-fermenting colonies, such as Escherichia coli and Klebsiella species, appear red or pink on MacConkey agar. microbeonline.com Strongly fermenting organisms can cause the precipitation of bile salts in the medium, resulting in a pink halo around the colonies. microbeonline.com

Conversely, non-lactose fermenting bacteria, such as Salmonella and Shigella species, utilize peptone in the medium for growth, which releases ammonia (B1221849) and raises the pH. microbeonline.comwikipedia.org In this more alkaline environment, Neutral Red remains colorless or turns yellowish, resulting in pale or colorless colonies that are the color of the medium. ausamics.com.aumicrobeonline.com

A variation of this medium, Sorbitol-MacConkey agar, uses sorbitol instead of lactose to differentiate pathogenic E. coli O157:H7, which cannot ferment sorbitol, from non-pathogenic strains that can. wikipedia.org

Assessment of Microbial Electrosynthesis Mechanisms

Neutral Red plays a significant role as a redox mediator in microbial electrosynthesis (MES), a process that uses microorganisms to convert electrical energy into chemical energy in the form of valuable organic compounds. In this context, Neutral Red facilitates electron transfer from an electrode to the microbial cells. wsu.edunih.gov

Research has shown that in Escherichia coli, Neutral Red does not directly reduce NAD+ as initially thought. wsu.edunih.gov Instead, it acts by reducing the menaquinone pool located in the inner bacterial membrane. wsu.edunih.gov The resulting reduced menaquinone (menaquinol) then drives anaerobic respiration by donating electrons to various terminal electron acceptors like fumarate, nitrate, or DMSO. wsu.edunih.gov Studies have demonstrated that a significant portion of the electrons used for the reduction of these acceptors can be derived from the electrode via Neutral Red. nih.gov

In the absence of a terminal electron acceptor, the reduced menaquinone pool can influence the cell's metabolic pathways by reducing the ArcB redox sensor. wsu.edu This interaction alters gene transcription and subsequently modifies the profile of fermentation metabolites. wsu.edu The use of artificial mediators like Neutral Red has been shown to significantly increase the synthesis of products such as acetate (B1210297) in MES systems, highlighting its importance in improving the efficiency of electron transport between the electrode and the microorganisms. acs.org This mediated electron transfer can also induce proton translocation, leading to increased ATP synthesis in some bacteria. d-nb.info

Application Area Specific Use of Neutral Red Organism/System Examples Principle of Action
Vital Staining Staining of living cells and tissuesAnimal cells, plant roots, fungal cellsPenetrates cell membranes and accumulates in acidic compartments (lysosomes, vacuoles) of viable cells. nih.gov
Cellular State Differentiation Distinguishing between viable, damaged, and dead cellsCell cultures for cytotoxicity assaysHealthy cells with intact lysosomes retain the dye, while damaged or dead cells lose this ability. re-place.bewikipedia.org
Organelle Staining Visualization of specific cellular componentsLysosomes, plant cell vacuoles, Golgi apparatus, Nissl granulesAccumulates in acidic organelles; has affinity for specific cellular structures. nih.govwikipedia.orgptglab.com
Bacterial Differentiation Differentiating lactose-fermenting from non-lactose fermenting bacteriaE. coli, Salmonella, Shigella on MacConkey agarActs as a pH indicator, turning red in the acidic environment produced by lactose fermentation. ausamics.com.aumicrobeonline.com
Microbial Electrosynthesis Electron mediator from a cathode to microbial cellsEscherichia coli, Actinobacillus succinogenesReduces the menaquinone pool in the bacterial inner membrane, facilitating electron transfer for metabolic processes. wsu.edunih.gov

Environmental Monitoring and Ecotoxicological Applications

Biomarker for Environmental Toxicology Studies

Neutral Red has emerged as a significant biomarker in environmental toxicology for assessing the sublethal effects of contaminants on organisms. oup.comtandfonline.com The Neutral Red Retention Assay (NRRA) is a widely used technique that measures the stability of lysosomal membranes in the cells of sentinel species, such as earthworms and bivalve mollusks, as an indicator of cellular stress induced by pollutants. nih.govresearchgate.net

Lysosomes are cellular organelles that play a crucial role in detoxification and defense mechanisms. ajol.info The principle of the NRRA is based on the ability of viable cells to take up and retain the Neutral Red dye within their lysosomes. oceanbestpractices.org In healthy organisms, the lysosomal membrane remains intact, effectively sequestering the dye. However, exposure to environmental contaminants can lead to lysosomal membrane damage. oup.comnih.gov This damage results in the leakage of the dye from the lysosomes into the cytosol, and the rate of this leakage can be quantified. oup.com

A reduced Neutral Red retention time (NRRT) is indicative of lysosomal membrane instability and, consequently, cellular damage caused by toxic substances. researchgate.netoceanbestpractices.org This assay is considered a sensitive early warning biomarker of pollution-induced stress. researchgate.net Studies have demonstrated a dose-dependent relationship between the concentration of various contaminants, such as heavy metals (e.g., copper, cadmium) and organic pollutants (e.g., TNT), and the decrease in NRRT in exposed organisms. oup.comtandfonline.comnih.gov

The NRRA offers a relatively simple and rapid method for assessing the toxic effects of contaminants in both laboratory and field settings. oup.comtandfonline.com Its application in biomonitoring programs provides valuable data on the health status of ecosystems and the potential risks posed by environmental pollution. nih.gov

Table 2: Research Findings on Neutral Red as a Biomarker in Ecotoxicology

Organism Contaminant Key Findings Reference
Earthworm (Lumbricus rubellus) Copper A simple histochemical technique using Neutral Red demonstrated quantifiable lysosomal damage in coelomocytes with increasing soil copper concentrations. oup.com
Earthworm (Eisenia andrei) 2,4,6-trinitrotoluene (TNT) The NRRT assay detected sublethal effects of TNT at lower concentrations than standard endpoints like growth and reproduction. tandfonline.com
Earthworm (Metaphire posthuma) Cadmium A linear decline in Neutral Red retention time was observed in coelomocytes of earthworms exposed to cadmium-contaminated soil, indicating lysosomal damage. nih.govbesjournal.com

Monitoring Physiological Responses to Environmental Stressors

Beyond its use in toxicology, the Neutral Red Retention Assay is a valuable tool for monitoring the general physiological responses of organisms to a variety of environmental stressors. ajol.info These stressors can include natural environmental fluctuations such as changes in temperature and oxygen levels (hypoxia), as well as physical handling in aquaculture settings. ajol.infoajol.infonih.gov

Similarly, exposure to other stressors like hypoxia, the anesthetic chloroform, and the stress hormone adrenaline has been shown to decrease NRRT in the hemocytes of the Mediterranean green crab (Carcinus aestuarii). nih.gov This indicates that the assay can capture the cellular impact of a wide array of physiological challenges. The responsiveness of the NRRT to these stressors highlights its utility as a sensitive and integrative measure of an organism's ability to cope with its environment. nih.gov This information is particularly relevant for aquaculture, where monitoring the health status of farmed species can help optimize farming practices and improve animal welfare. ajol.info

Table 3: Research Findings on Neutral Red in Monitoring Physiological Stress

Organism Stressor Key Findings Reference
Marine Bivalves Environmental parameters (e.g., temperature), handling Lysosomal membrane stability, quantified by the NRR assay, responds to changes in environmental stressors and handling practices in a dose-dependent manner. ajol.info
Pacific oyster (Crassostrea gigas), European flat oyster (Ostrea edulis) Water temperature An optimal water temperature range of 14 to 16°C was identified for maintaining hemocyte lysosomal stability. Temperatures outside this range reduced stability. ajol.info

Table of Compounds

Compound Name
Adrenaline
Agarose
Cadmium
Chloroform
Copper
Crystal violet
Cytomegalovirus
Ebola virus
Janus Green B
Methyl cellulose
Murine Hepatitis Virus
Murine Norovirus
Neutral Red

Advanced Spectroscopic and Imaging Research with Neutral Red

Fluorescence Spectroscopy in Mechanistic Elucidation

Fluorescence spectroscopy of Neutral Red provides valuable insights into various biological phenomena. Its spectral properties are highly sensitive to the microenvironment, making it an excellent probe for studying dynamic cellular processes.

Characterization of Excitation and Emission Spectra

The excitation and emission spectra of Neutral Red are influenced by factors such as pH and solvent polarity. In aqueous solutions, the protonated (NRH+) and neutral (NR) forms of monomeric Neutral Red display distinct absorption maxima at approximately 535 nm and 450 nm, respectively. nih.gov However, both forms exhibit the same fluorescence emission with a maximum at around 637 nm. nih.gov This suggests that the cationic form undergoes deprotonation in the first singlet excited state. nih.gov

At a pH of 7.5, Neutral Red has a broad excitation spectrum ranging from 450 to 550 nm and a wide emission spectrum with a maximum between 550 and 650 nm. nih.gov In some instances, dual excitation wavelengths at 455 nm and 540 nm with a single emission at 640 nm have been reported. mdpi.com When used for confocal microscopy in plant tissues, the emission spectra can show multiple peaks or shoulders, with the highest emission peak observed at 590 nm for vacuoles and 600 nm for protoxylem, metaxylem, and Casparian bands. nih.gov

The following table summarizes the excitation and emission characteristics of Neutral Red under various conditions:

ConditionExcitation Maximum (nm)Emission Maximum (nm)Reference
Aqueous Solution (Protonated, NRH+)~535~637 nih.gov
Aqueous Solution (Neutral, NR)~450~637 nih.gov
pH 7.5450-550550-650 nih.gov
pH-sensitive (dual excitation)455 and 540640 mdpi.com
Plant Vacuoles (CLSM)488, 514, or 543590 nih.govnsf.govosti.gov
Plant Protoxylem, Metaxylem, Casparian Bands (CLSM)488, 514, or 543600 nih.govnsf.govosti.gov
Optimal for sensitivity530645 altervista.org
Fixed Excitation Experiment550570-750 (range) rsc.org

Quantum Yield Analysis in Various Solvent Environments

The fluorescence quantum yield of Neutral Red is highly dependent on the polarity of the solvent. nih.govnih.gov In a non-polar solvent like dioxane, the quantum yield is 0.17. nih.govnih.gov As the polarity increases with the addition of water, the quantum yield initially rises, reaching a maximum of 0.3 when the water content is 7%. nih.govnih.gov Further increases in water content lead to a decrease in the quantum yield, which drops to 0.02 in pure water. nih.govnih.gov In basic ethanol, the quantum yield has been measured at 0.044. photochemcad.com This solvatochromic behavior, where the fluorescence properties change with solvent polarity, is attributed to Neutral Red exhibiting dual solvatochromic behavior due to two closely spaced electronic excited states. nih.gov

The table below details the quantum yield of Neutral Red in different solvent environments:

SolventQuantum Yield (Φf)Reference
Dioxane0.17 nih.govnih.gov
Dioxane with 7% Water0.3 nih.govnih.gov
Water0.02 nih.govnih.gov
Ethanol (basic)0.044 photochemcad.com

Real-Time Monitoring of Intracellular Changes (e.g., Neuronal Activity)

Neutral Red's fluorescence is a valuable tool for monitoring real-time intracellular changes, particularly in neuronal activity. nih.govresearchmap.jp The dye can be used to optically record neuronal activities, with neuronal excitation leading to an increase in Neutral Red fluorescence that can be up to 10 times greater than that of voltage-sensitive dyes. researchmap.jp This fluorescence increase can be triggered by both pH-dependent and pH-independent mechanisms. nih.govresearchmap.jp

Intense stimulation can cause long-lasting, pH-dependent fluorescence changes, while weaker, brief stimuli result in transient, pH-independent fluorescence increases. researchmap.jp For instance, brief electrical stimulation can cause a transient increase in the fluorescence of both the acidic and basic forms of Neutral Red. researchmap.jp The interaction of Neutral Red with phospholipids (B1166683) is thought to enhance its fluorescence, suggesting its utility as a hydrophobic probe for neuronal activity. nih.govresearchmap.jp The latency of the fluorescence increase with neuronal activation is rapid, with changes detectable in less than 100 milliseconds. nih.gov

Confocal Laser Scanning Microscopy (CLSM) Studies

Confocal Laser Scanning Microscopy (CLSM) utilizing Neutral Red as a fluorochrome has proven to be a powerful technique for studying plant structures. nih.govnih.gov The dye's ability to penetrate root tissues rapidly and accumulate in specific structures makes it an ideal probe for detailed visualization. nih.govnih.gov

Investigation of Plant Vacuolar System Biogenesis

Neutral Red is widely used as a vital stain to study the biogenesis of the plant vacuolar system. nih.govnih.gov In its unprotonated form, the lipophilic dye can cross the plasma membrane and the tonoplast (the vacuolar membrane). nih.govnih.govosti.gov Once inside acidic compartments like vacuoles, the dye becomes protonated and is trapped, allowing for the visualization of these organelles. nih.govnih.govosti.gov This property makes Neutral Red a suitable probe for vacuole-biogenetic studies in living plant roots using CLSM. nih.govnih.gov The ease of use, low cost, and the fact that it does not require tissue processing are significant advantages. nih.govnih.gov

Analysis of Internal Root Structure

CLSM with Neutral Red staining is an effective method for analyzing the internal structure of living roots. nih.govnih.gov The dye shows an affinity for suberin and lignin (B12514952), which allows for the clear visualization of various root tissues. nih.govnih.gov Researchers have successfully used Neutral Red to visualize proto- and metaxylem elements, Casparian bands in the endodermis, and the internal structures of root nodules and fungal hyphae in vesicular-arbuscular mycorrhizas. nih.govnih.gov Short-term application of Neutral Red has been shown to have low toxicity, with the actin cytoskeleton, microtubule system, and root growth dynamics remaining unchanged. nih.govnih.gov

Resonance Light Scattering (RLS) Spectroscopy in Molecular Interactions

Resonance Light Scattering (RLS) spectroscopy has emerged as a valuable technique for investigating the supramolecular interactions between small molecules like Neutral Red (NR) and biological macromolecules such as DNA. pku.edu.cnacs.org This method relies on the principle that when molecules aggregate or bind to the surface of a macromolecule, the resulting complex can scatter light with significantly enhanced intensity, a phenomenon readily detectable with a standard spectrofluorometer. pku.edu.cnacs.org

Research into the interaction between Neutral Red and double-stranded DNA in a neutral medium has revealed a two-process binding mechanism that depends on the molar ratio (R) of NR to DNA. pku.edu.cn

Aggregation Process: At a low molar ratio (R < 2.22), an enhanced RLS signal is observed, which indicates the aggregation of Neutral Red molecules on the surface of the DNA. pku.edu.cn This aggregation is the primary cause of the intensified light scattering.

Intercalation Process: At higher molar ratios (R > 2.22), the interaction is characterized by changes in the molecular absorption spectrum, specifically a bathochromic (red-shift) and hyperchromic (increased absorbance) effect. pku.edu.cn This suggests that Neutral Red molecules intercalate into the base pairs of the DNA double helix. pku.edu.cn In this phase, energy transfer from DNA to the intercalated NR molecules can occur, leading to a strong enhancement of fluorescence. pku.edu.cn

The RLS signal of DNA itself is typically very weak; however, the addition of DNA to a Neutral Red solution causes a significant enhancement of the RLS signal, with a peak intensity around 390 nm. asianpubs.org This sensitivity makes RLS a useful tool for studying these interactions. asianpubs.org The technique has been used to investigate the binding of various organic small molecules and quinone-imine dyes, including Neutral Red, with both double-stranded and single-stranded DNA. acs.orgnih.gov These studies show that the enhanced RLS signals can be used to develop label-free methods for detecting DNA hybridization and mismatches. acs.orgnih.gov Furthermore, RLS has been employed in assays for determining serum albumins, where the interaction between bovine serum albumin (BSA) or human serum albumin (HSA) with a Neutral Red-sodium dodecyl sulfonate complex leads to a measurable enhancement in RLS intensity. nih.gov

Interacting SystemMolar Ratio (NR:DNA)Primary InteractionSpectroscopic ObservationRef.
Neutral Red - DNA< 2.22Aggregation on DNA surfaceEnhanced Resonance Light Scattering pku.edu.cn
Neutral Red - DNA> 2.22Intercalation between base pairsBathochromic & Hyperchromic absorption shift, Enhanced Fluorescence pku.edu.cn
Neutral Red - DNANot specifiedH accumulationEnhanced RLS signal at 390 nm asianpubs.org
Neutral Red - Serum Albumin - SDSNot applicableComplex formationEnhanced Resonance Light Scattering nih.gov

Integration with Nanomaterials for Enhanced Imaging

Neutral Red has been successfully utilized as a molecular precursor for the synthesis of red-emitting carbon dots (CDs), which are carbon-based nanoparticles valued for their strong light-emitting properties. acs.orgnih.gov These CDs are significant for their potential in biological applications and optoelectronics, where efficient red-light emission is highly sought after. acs.orgnih.gov

Synthesized via methods like one-pot hydrothermal or solvothermal treatment, these CDs incorporate the Neutral Red fluorophore into a carbonaceous core, which ingeniously preserves the dye's original optical properties. acs.orgacs.org This protective carbon matrix offers several advantages: it shields the Neutral Red molecules from photobleaching under UV excitation and prevents aggregation-induced quenching, a common issue where fluorescence is diminished when molecules clump together. acs.orgnih.govresearchgate.net Consequently, these NR-derived CDs are highly luminescent in the red region, with a quantum yield that can be comparable to the original dye, reported to be around 12.1%. acs.orgacs.orgfudan.edu.cn

The resulting nanoparticles exhibit excellent properties for advanced imaging applications:

High Photostability: The carbon matrix provides strong resistance to photobleaching. nih.govacs.org

Solid-State Emission: Unlike the molecular dye, the CDs can emit light from a solid state, making them suitable for developing devices like color converters for LEDs. acs.orgacs.org

Biocompatibility: The CDs show low cytotoxicity and good biocompatibility, enabling their use for bioimaging in living cells (e.g., PC12 cells) and organisms like zebrafish. acs.orgfudan.edu.cn

These features make NR-derived carbon dots promising candidates for various applications, including pH sensing, anti-counterfeiting, latent fingerprint imaging, and as fluorescent probes for detecting noble metal ions. researchgate.netacs.org

PrecursorsSynthesis MethodEmissionQuantum Yield (QY)Key FeatureApplicationRef.
Neutral RedSolvothermalRedComparable to starting dyeRetains precursor's optical properties; Photobleaching resistanceLasing, Solid-State Lighting acs.orgacs.org
Citric Acid, Neutral RedHydrothermalRed12.1%Good stability and low cytotoxicityBioimaging, Biosensing of metal ions (Pt²⁺, Au³⁺, Pd²⁺) acs.orgfudan.edu.cn
Neutral Red, UreaHydrothermalDual-emission (440 nm/542 nm)32% (yield)Chiral recognition of LysinepH sensing, Anti-counterfeiting, Fingerprint imaging researchgate.net

Stable neutral luminescent radicals are a unique class of pure organic molecules that have garnered attention for their distinct spin-allowed doublet-doublet transitions. researchgate.net While their application in bioimaging has been limited due to issues like insolubility in water and weak luminescence in polar solvents, these challenges can be overcome by integrating them into nanoparticles. researchgate.netresearchgate.net

A key strategy involves encapsulating a luminescent radical within nanoparticles using an amphiphilic polymer matrix, such as DSPE-PEG2000. researchgate.net This encapsulation prevents aggregation-caused quenching and resolves the poor water solubility, making the radicals viable for use in biological systems. researchgate.net The resulting radical-containing nanoparticles exhibit strong red or near-infrared (NIR) emission, excellent stability, and notable biocompatibility under physiological conditions. researchgate.net

These nanoparticles have been successfully used for in vitro fluorescence imaging. researchgate.net For instance, when incubated with live HCT116 cells, the radical nanoparticles demonstrated good cellular uptake, enabling clear fluorescence imaging. researchgate.net This confirms the potential of using stable neutral luminescent radicals as promising candidates for fluorescence imaging applications. researchgate.net

In a related approach, a ratiometric nanoprobe, named CONER, was developed to detect highly reactive hydroxyl radicals. nih.gov This system encapsulates Neutral Red within biocompatible poly-lactide-co-glycolide (PLGA) nanoparticles, which act as a stable reference dye. nih.gov The exterior of the nanoprobe contains a coumarin (B35378) derivative that fluoresces upon reacting with hydroxyl radicals. nih.gov This ratiometric response was successfully used for the in vitro detection of hydroxyl radicals in MCF-7 breast tumor cells under induced oxidative stress, as observed through fluorescence microscopy. nih.gov

Radical/Dye SystemNanoparticle MatrixTarget ApplicationKey FindingRef.
Neutral Luminescent RadicalDSPE-PEG2000Cellular Fluorescence ImagingEncapsulation enables strong red emission and cellular uptake in HCT116 cells. researchgate.net
Coumarin-Neutral Red (CONER)PLGARatiometric Detection of Hydroxyl RadicalsNanoprobe successfully detected hydroxyl radicals in MCF-7 tumor cells. nih.gov

The integration of Neutral Red with gold nanoparticles (AuNPs) leads to significant alterations in the dye's thermo-optical and nonlinear optical properties. researchgate.netsci-hub.se When Neutral Red is combined with AuNPs prepared by methods such as laser ablation, interactions between the dye molecules and the nanoparticles can be observed through various spectroscopic techniques. researchgate.netsci-hub.seresearchgate.net

Optical absorption studies confirm these interactions, showing a slight increase in the linear absorption intensity of the dye in the presence of AuNPs. researchgate.netsci-hub.se A more dramatic effect is the quenching of Neutral Red's fluorescence and a reduction in its fluorescence lifetime. researchgate.net This is attributed to non-radiative energy transfer occurring between the excited dye molecules and the gold nanoparticles. researchgate.net

The thermo-optical properties are also notably affected. Using a dual-beam thermal lens technique to measure heat diffusion, studies have shown that heat diffusion in a Neutral Red solution is slower in the presence of AuNPs compared to the dye alone. researchgate.net This suggests that the Brownian motion of the nanoparticles is a key mechanism of heat transfer in the composite material. researchgate.net

Furthermore, the nonlinear optical properties of Neutral Red are significantly enhanced by the presence of AuNPs. researchgate.netsci-hub.seresearchgate.net Investigations using the Z-scan technique have revealed that the composite material exhibits complex nonlinear absorption behavior and enhanced nonlinear refraction. researchgate.netsci-hub.se This enhancement is explained by the increased local field effects produced by the surface plasmon resonance of the gold nanoparticles. researchgate.netsci-hub.se These enhanced properties make the Neutral Red-AuNP composite a material of interest for applications in nonlinear optics and photonics. sci-hub.se The controllable self-assembly of AuNPs can also be used to shift absorption into the near-infrared (NIR) region, making them suitable for photothermal therapy applications where deeper tissue penetration is required. thno.orgresearchgate.net

Property StudiedTechnique UsedObservation with AuNPsUnderlying MechanismRef.
Linear AbsorptionUV-Vis SpectroscopySlight increase in intensityDye-nanoparticle interaction researchgate.netsci-hub.se
FluorescenceFluorescence SpectroscopyQuenching of fluorescence, reduced lifetimeNon-radiative energy transfer to AuNPs researchgate.net
Thermal PropertiesDual-Beam Thermal LensSlower heat diffusionBrownian motion of nanoparticles researchgate.net
Nonlinear Optical PropertiesZ-Scan TechniqueSignificant enhancement of nonlinear absorption and refractionIncreased local field effects from AuNPs researchgate.netsci-hub.seresearchgate.net

Neutral Red in Environmental and Analytical Sensing Research

pH Sensing Applications and Optical Sensor Development

The ability of Neutral Red to change color in response to pH variations makes it a valuable compound for creating pH sensors. This has been extensively explored in the development of optical sensors for real-time pH measurements in diverse environments.

Neutral Red (NR) functions as an acid-base indicator, exhibiting a distinct color change across a specific pH range. nih.gov Typically, it transitions from red in acidic solutions to yellow in basic solutions, with this change occurring between pH 6.8 and 8.0. nih.govsaudijournals.com This property is rooted in its molecular structure, which responds to the concentration of hydronium ions in a solution. rsc.org Like other weak organic acids or bases that act as indicators, the equilibrium of Neutral Red in an aqueous solution shifts according to Le Chatelier's principle. libretexts.org In an acidic medium, the equilibrium favors the protonated, red-colored form (HIn), while in a basic medium, it shifts towards the deprotonated, yellow-colored form (In⁻). libretexts.org The visible color of the indicator is determined by the ratio of the concentrations of these two forms. libretexts.org

The development of optical pH probes, or optodes, often involves immobilizing a pH-sensitive indicator like Neutral Red onto a solid support, such as an optical fiber. mdpi.comspiedigitallibrary.org This allows for remote, real-time monitoring of pH in various, often complex, aqueous systems. mdpi.com Several methods have been employed to immobilize Neutral Red for sensor development.

One common technique is trapping the dye within a polymer matrix. mdpi.com For instance, researchers have developed fiber-optic pH sensors by immobilizing Neutral Red in a sol-gel film or by using layer-by-layer (LBL) electrostatic self-assembly with polymers like poly(allylamine hydrochloride) (PAH) and poly(acrylic acid) (PAA). mdpi.comresearchgate.net Another approach involves covalently grafting the Neutral Red molecule onto a surface. The use of aryl diazonium salt chemistry enables the formation of strong covalent bonds on metallized glass or stainless-steel surfaces, creating a durable and responsive chemical recognition phase. mdpi.comnih.gov

These optical probes based on Neutral Red have been shown to function effectively in a pH range of approximately 4 to 8. mdpi.comnih.gov The immobilization process can, however, alter the optical properties of the dye, including its pKa value and the specific wavelengths of its isosbestic point. mdpi.com Despite these shifts, the fundamental pH-sensing capability remains, enabling the creation of robust sensors for applications in environmental monitoring and physiological studies. rsc.org

Immobilization MethodSubstrate/MatrixKey FindingsReference
Covalent Grafting (Aryl Diazonium Salts)Metallized glass plates, 316L stainless-steel mirrorStrong covalent bonding; forms a thick, responsive film. Usable pH range of 4-8. Grafting modifies pKa and isosbestic point. mdpi.com
Layer-by-Layer (LBL) Electrostatic Self-AssemblyOptical fiber with Poly(allylamine hydrochloride) (PAH) and Poly(acrylic acid) (PAA)Creates nanostructured, pH-sensitive overlays. Fast response time (below 10 seconds) and high repeatability. researchgate.net
Sol-Gel ImmobilizationSol-gel film on optical fiberA method based on trapping the indicator molecule in a polymer matrix. mdpi.com
Hydrogel IntegrationHydrogel matrixEffective for physiological and pathophysiological pH sensing (pH 6-8). The hosting hydrogel must be passive to not mask the dye's colorimetric response. rsc.org

Recent research has unveiled a novel application for Neutral Red as a luminescent sensor for dissolved carbon dioxide (dCO₂). semanticscholar.orgmdpi.com This is significant because dCO₂ levels are a critical parameter in environmental science, particularly for monitoring ocean acidification, and in medicine for assessing blood gases. semanticscholar.org The sensing mechanism is indirect; it relies on the pH change caused by the dissolution of CO₂ in a buffered medium, which in turn affects the optical properties of Neutral Red. mdpi.com

When dCO₂ concentrations increase, the pH of the medium decreases, leading to changes in the absorption and emission spectra of the dye. semanticscholar.org Neutral Red exhibits dual excitation wavelengths at 455 nm and 540 nm, with a single emission peak around 640 nm. semanticscholar.orgmdpi.com As the pH decreases (dCO₂ increases), the excitation band shifts from 455 nm to 540 nm, and the emission intensity at 640 nm increases. semanticscholar.org Studies have shown a rapid response time of about two minutes, with a significant change in both absorbance and emission intensity, and the process is fully reversible. semanticscholar.orgmdpi.com

A key advantage of Neutral Red as a dCO₂ sensor is its lack of sensitivity to dissolved oxygen, which is a common source of interference in other CO₂ sensing systems. semanticscholar.orgmdpi.com This makes it particularly suitable for biological and environmental applications where oxygen levels can vary. semanticscholar.org

ParameterObservationSignificanceReference
PrincipleIndirect sensing based on pH changes from dCO₂.Reliably measures dCO₂ in buffered media. mdpi.com
Optical PropertiesDual excitation (455 nm & 540 nm), single emission (~640 nm).Dual excitation helps overcome background interference. semanticscholar.org
Response to dCO₂Increased emission intensity with increased dCO₂. ~200% change in emission, >400% in absorbance.High sensitivity and quantifiable response. semanticscholar.orgmdpi.com
Response Time~2 minutes for equilibration.Suitable for real-time monitoring. semanticscholar.org
Oxygen SensitivityZero sensitivity to dissolved oxygen.Major advantage over other CO₂ sensors, crucial for biological systems. semanticscholar.orgmdpi.com

Radiation Dosimetry Applications

The color-changing properties of Neutral Red have also been harnessed for radiation dosimetry, the measurement of absorbed doses of ionizing radiation. By incorporating the dye into different matrices, researchers have developed dosimeters that provide a visual or spectrophotometric indication of radiation exposure.

Neutral Red has been successfully incorporated into polymeric films, such as those made from polyvinyl alcohol (PVA), to create dosimeters for monitoring gamma-radiation. ekb.egekb.eg These films often contain a chlorine-containing compound like chloral (B1216628) hydrate. ekb.eg Upon exposure to gamma rays, these compounds decompose and produce hydrochloric acid (HCl). The generated H⁺ ions then cause a color change in the Neutral Red indicator. ekb.eg

In these systems, the red color of the film bleaches upon irradiation. ekb.egekb.eg The extent of this color change, which can be measured by a spectrophotometer at a specific wavelength (e.g., 485 nm for a PVA film), is proportional to the absorbed radiation dose. ekb.egekb.eg Research has shown that Neutral Red-PVA films can be used for dosimetry in a dose range up to 30 kGy. ekb.egekb.eg The structural and optical properties of Neutral Red thin films are influenced by gamma-ray exposure; irradiation can induce a partial transformation from a nanocrystalline phase to an amorphous structure, which in turn alters the optical constants of the film. researchgate.net

In addition to films, Neutral Red has been used in gel-based dosimeters. These dosimeters are typically prepared by adding the dye to a gelatin matrix. ekb.egekb.eg Similar to the polymeric films, these gel systems respond to gamma radiation with a color change. Upon irradiation, the red-colored gel undergoes bleaching, and the change in its absorbance, measured at a peak wavelength (e.g., 480 nm), correlates with the absorbed dose. ekb.egekb.eg

Gel-based dosimeters containing Neutral Red have been found to be sensitive to lower dose ranges than their film counterparts. ekb.eg Studies indicate their usefulness for doses up to 350-500 Gy, with a linear dose response up to 350 Gy. ekb.eg This sensitivity makes them suitable for different applications than the higher-dose films. ekb.egekb.eg The development of various gel dosimetry systems, including Fricke gels and polymer gels, highlights the ongoing effort to create tissue-equivalent, three-dimensional dosimeters for applications in radiotherapy. plos.orgnih.govmdpi.com

Dosimeter TypeMatrixMechanismUseful Dose RangeReference
Polymeric FilmPolyvinyl Alcohol (PVA)Radiation-induced acid production causes color bleaching.Up to 30 kGy ekb.egekb.eg
Gel-BasedGelatinRadiation-induced color bleaching.Up to 350-500 Gy ekb.eg

Adsorption Studies for Environmental Remediation

The application of Neutral Red in environmental research extends to its use as a model cationic dye for studying the efficacy of various low-cost adsorbents in wastewater treatment. The remediation of dye-contaminated effluents is a significant environmental challenge, and adsorption is a widely studied method for dye removal due to its simplicity and effectiveness.

Adsorption onto Natural Adsorbents

A variety of natural and waste materials have been investigated for their capacity to adsorb Neutral Red from aqueous solutions. These materials are often abundant, inexpensive, and offer a sustainable alternative to commercial activated carbon. Research has focused on materials such as agricultural by-products and natural clays.

Agricultural By-products:

Spent Corncob Substrate (SCS): The waste material left after the cultivation of the white-rot fungus Pleurotus ostreatus on corncobs has been utilized as a biosorbent for Neutral Red. Studies have shown that the uptake of Neutral Red is favorable over a pH range of 4.0 to 7.0, with equilibrium being reached in approximately 180 minutes. researchgate.net The maximum adsorption capacity increases with temperature, indicating the endothermic nature of the process. researchgate.net

Spent Ground Coffee (SGC): Used coffee grounds have proven to be an effective adsorbent for Neutral Red. Research indicates a high removal efficiency, with one study reporting a maximum adsorption capacity of 136.98 mg/g. jcsp.org.pk The adsorption mechanism is thought to involve hydrophobicity interactions. jcsp.org.pk Another study found a maximum adsorption capacity of 283 mg/g at 298 K. researchgate.net

Rice Husk: This common agricultural waste has been investigated for its ability to adsorb Neutral Red. The adsorption capacity was found to increase with temperature, with reported Langmuir capacities of 25.16, 29.15, and 32.37 mg/g at 288, 308, and 318 K, respectively. tandfonline.com

Peanut Shell: Both raw and NaOH-modified peanut shells have been studied for Neutral Red removal. Modification with sodium hydroxide (B78521) was found to significantly increase the adsorption capacity from 126.58 mg/g to 192.31 mg/g. researchgate.net

Natural Clay Minerals:

Halloysite (B83129) Nanotubes (HNTs): These naturally occurring aluminosilicate (B74896) clay nanotubes have been shown to be effective in adsorbing Neutral Red. The adsorption capacity increases with temperature, with maximum Langmuir capacities of 54.85, 59.24, and 65.45 mg/g at 298, 308, and 318 K, respectively. researchgate.netnih.gov

Natural Clay (Adilcevaz/Bitlis, Turkey): A natural clayey material from Turkey has been tested for Neutral Red adsorption, showing a maximum experimental adsorption capacity of 4.2810 mg/g. ncsu.edudergipark.org.tr

Sepiolite: This fibrous clay mineral has also been used as an adsorbent for Neutral Red. Factorial design studies have shown that pH is the most significant factor influencing its adsorption efficiency. cambridge.org

The table below summarizes the maximum adsorption capacities of various natural adsorbents for Neutral Red as reported in the literature.

AdsorbentMaximum Adsorption Capacity (qmax) (mg/g)Temperature (K)Reference
Spent Corncob Substrate143.3313 researchgate.net
Spent Ground Coffee136.98Not Specified jcsp.org.pk
Spent Ground Coffee283298 researchgate.net
Rice Husk32.37318 tandfonline.com
Halloysite Nanotubes65.45318 researchgate.netnih.gov
Natural Clay (Turkish)4.2810Not Specified ncsu.edudergipark.org.tr
NaOH-Modified Peanut Shell192.31Not Specified researchgate.net
Raw Peanut Shell126.58Not Specified researchgate.net

Equilibrium, Kinetic, and Thermodynamic Modeling of Adsorption Processes

To understand the mechanism and feasibility of the adsorption of Neutral Red onto natural adsorbents, equilibrium, kinetic, and thermodynamic models are widely applied to experimental data.

Equilibrium Modeling: Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at equilibrium. The Langmuir and Freundlich models are the most commonly used two-parameter isotherms.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often indicative of chemisorption. Studies on spent corncob substrate, spent ground coffee, rice husk, and halloysite nanotubes have shown that the Langmuir model provides a good fit for the equilibrium data for Neutral Red adsorption. researchgate.netresearchgate.nettandfonline.comnih.gov

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. For the adsorption of Neutral Red onto a natural clayey material from Turkey, the Freundlich model was found to be the best fit. ncsu.edudergipark.org.tr

The table below presents the isotherm model parameters for the adsorption of Neutral Red on various natural adsorbents.

AdsorbentBest Fit Isotherm ModelLangmuir qmax (mg/g)Reference
Spent Corncob SubstrateLangmuir143.3 (at 313 K) researchgate.net
Spent Ground CoffeeLangmuir136.98 jcsp.org.pk
Rice HuskLangmuir, Redlich-Peterson32.37 (at 318 K) tandfonline.com
Halloysite NanotubesLangmuir, Freundlich65.45 (at 318 K) researchgate.netnih.gov
Natural Clay (Turkish)Freundlich4.2810 (experimental) ncsu.edudergipark.org.tr

Kinetic Modeling: Adsorption kinetics describe the rate of adsorbate uptake and provide insights into the rate-controlling step of the adsorption process. The pseudo-first-order and pseudo-second-order models are commonly used to test experimental data.

The pseudo-second-order model is frequently found to best describe the kinetics of Neutral Red adsorption onto various natural materials, including spent corncob substrate, spent ground coffee, natural clay, and halloysite nanotubes. researchgate.netresearchgate.netnih.govncsu.edu This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

The table below summarizes the kinetic model parameters for Neutral Red adsorption.

AdsorbentBest Fit Kinetic ModelPseudo-second-order rate constant (k2) (g mg-1 min-1)Reference
Spent Corncob SubstratePseudo-second-orderNot Specified in Abstract researchgate.net
Spent Ground CoffeePseudo-second-orderNot Specified in Abstract researchgate.net
Natural Clay (Turkish)Pseudo-second-order0.0110 ncsu.edudergipark.org.tr
Halloysite NanotubesPseudo-second-orderNot Specified in Abstract researchgate.netnih.gov
Rice HuskPseudo-first-order and Pseudo-second-orderNot Specified in Abstract tandfonline.com

Thermodynamic Modeling: Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the spontaneity, feasibility, and nature of the adsorption process.

A negative ΔG° value indicates that the adsorption process is spontaneous.

A positive ΔH° value suggests that the process is endothermic, meaning that adsorption is favored at higher temperatures. This has been observed for the adsorption of Neutral Red onto spent corncob substrate, rice husk, and halloysite nanotubes. researchgate.nettandfonline.comnih.gov

A negative ΔH° value indicates an exothermic process, as seen in the adsorption onto some forms of spent ground coffee. researchgate.net

A positive ΔS° value reflects an increase in randomness at the solid-solution interface during the adsorption process. researchgate.net

The thermodynamic parameters for the adsorption of Neutral Red on various natural adsorbents are presented in the table below.

AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of ProcessReference
Spent Corncob SubstrateNegativePositivePositiveSpontaneous and Endothermic researchgate.net
Spent Ground CoffeeNegativeNegativeNot SpecifiedSpontaneous and Exothermic researchgate.net
Rice HuskNegativePositivePositiveSpontaneous and Endothermic tandfonline.com
Halloysite NanotubesNegativePositivePositiveSpontaneous and Endothermic researchgate.netnih.gov
Natural Clay (Turkish)NegativeNot SpecifiedNot SpecifiedSpontaneous ncsu.edudergipark.org.tr

Synthetic and Derivatization Approaches in Neutral Red Research

Electropolymerization for Sensor Fabrication

Electropolymerization is a powerful technique to deposit a conductive and electroactive polymer film of Neutral Red, known as poly(Neutral Red) or PNR, onto an electrode surface. uc.pt This method is widely employed in the development of electrochemical sensors and biosensors due to the high electrical conductivity and distinct redox characteristics of the resulting polymer. uc.ptresearchgate.net

The process is typically initiated by the electrochemical oxidation of the Neutral Red monomer at a sufficiently high potential, which leads to the formation of a radical cation. researchgate.net This reactive species can then react with other monomers to form dimers or oligomers, which are more easily oxidized at lower potentials, leading to the growth of the polymer film on the electrode surface. researchgate.net The polymerization is often carried out using cyclic voltammetry, where the potential is repeatedly scanned within a specific range. mdpi.com The formation of the PNR film can be confirmed by techniques such as electrochemical quartz crystal microbalance (EQCM), which measures the mass change on the electrode surface during polymerization. mdpi.com

PNR films act as efficient redox mediators, facilitating electron transfer between the electrode and an analyte or an immobilized enzyme. uc.pt This property is central to its application in biosensors. For instance, PNR has been used in the development of sensors for dopamine (B1211576), ascorbic acid, and for detecting oxidative DNA damage. mdpi.comchimicatechnoacta.ru In one study, a voltammetric DNA sensor was constructed by electropolymerizing Neutral Red in the presence of DNA on a glassy carbon electrode modified with carbon black. mdpi.com The resulting hybrid material showed significant changes in its redox activity in the presence of DNA damaged by reactive oxygen species. mdpi.com The use of modifiers like pillar researchgate.netarene can further enhance the sensor's response and reproducibility by improving electron exchange conditions. mdpi.com

The electrochemical properties of PNR films, such as the peak currents, often exhibit a linear relationship with the scan rate, indicating that the electron transfer is under diffusional control. mdpi.com The structure and morphology of the PNR films can be studied using scanning electron microscopy (SEM) and their electrochemical behavior further characterized by electrochemical impedance spectroscopy (EIS). researchgate.netmdpi.com

Table 1: Research Findings on Electropolymerization of Neutral Red for Sensor Applications

Electrode Modification Analyte/Application Key Findings Reference
Glassy Carbon Electrode/Carbon Black/Pillar researchgate.netarene/Poly(Neutral Red) Oxidative DNA Damage The sensor showed a significant increase in peak currents for damaged DNA. Pillar researchgate.netarene improved electron exchange and response reproducibility. mdpi.com
Glassy Carbon Electrode/Carbon Black/Pillar mdpi.comarene nih.govhydroquinone/Poly(Neutral Red) Dopamine, Ascorbic Acid The sensor demonstrated a 5-6 fold increase in Neutral Red's redox currents during electropolymerization and allowed for the discrimination between dopamine and ascorbic acid. chimicatechnoacta.ruchimicatechnoacta.ru

Enzyme-Mediated Derivatization for Bioactive Compounds

Enzyme-mediated synthesis offers a green chemistry approach for the derivatization of molecules like Neutral Red to create novel bioactive compounds. researchgate.net Laccases (benzenediol:dioxygen oxidoreductase, E.C. 1.10.3.2) are particularly promising enzymes for this purpose. researchgate.net They are multi-copper oxidases with a broad substrate spectrum that includes phenols, aminophenols, and aryldiamines, making them suitable for modifying phenazine (B1670421) dyes. researchgate.net

Laccase-catalyzed reactions utilize molecular oxygen as the oxidant and produce water as the only byproduct, avoiding the need for harsh chemical reagents or depletive cofactors like hydrogen peroxide. researchgate.netnih.gov The reactions are typically conducted under mild conditions, such as room temperature and atmospheric pressure, often in aqueous buffer systems. researchgate.net The general mechanism involves the laccase-mediated oxidation of a substrate to form a reactive radical intermediate. These radicals can then undergo homo- or heteromolecular coupling reactions to form new, often more complex, molecules. researchgate.net

This strategy of coupling or derivatizing biologically active compounds can lead to the development of novel pharmaceuticals with potentially improved efficacy or tolerability. researchgate.net For instance, laccase has been successfully used to synthesize new β-lactam and aminoglycoside antibiotics by coupling existing antibiotic scaffolds with other molecules. nih.gov The coupling of two different active substances can even result in synergistic effects. researchgate.net

While the potential for laccase-mediated derivatization is significant, specific published research focusing on the synthesis of new bioactive compounds starting from Neutral Red as the primary substrate is an area of emerging interest. The principle, however, has been demonstrated with similar molecules. For example, laccases have been used to catalyze the derivatization of aminoglycoside antibiotics by coupling them with other phenolic compounds, resulting in products with antibacterial activity against various strains, including multidrug-resistant ones. nih.gov The cytotoxicity of these newly synthesized compounds is a critical aspect of their evaluation, often assessed using methods like the Neutral Red uptake assay. researchgate.netnih.gov

Table 2: Principles of Laccase-Mediated Derivatization

Feature Description Reference
Enzyme Laccase (benzenediol:dioxygen oxidoreductase) researchgate.net
Mechanism Oxidation of phenolic/anilinic substrates to radicals, followed by coupling reactions. researchgate.net
Reactants Substrate (e.g., phenazine dye), Atmospheric Oxygen researchgate.net
Conditions Mild (room temperature, atmospheric pressure), typically in aqueous buffers. researchgate.net
Advantages Environmentally friendly ("green chemistry"), no need for harsh chemicals or cofactors. researchgate.net

| Potential Products | Novel derivatized compounds with new or enhanced biological activity. | researchgate.netnih.gov |

Novel Carbon Dot Synthesis using Neutral Red as Precursor

Carbon dots (CDs) are quasi-spherical carbon-based nanoparticles, typically smaller than 10 nm, that have garnered significant attention for their strong photoluminescence and biocompatibility. nih.govacs.orgcnr.it Achieving CDs that emit efficiently in the red region of the spectrum is particularly valuable for applications in bioimaging and optoelectronics. nih.govcnr.it A novel and effective strategy to produce such red-emitting CDs is to use a fluorescent dye molecule, such as Neutral Red, as the synthetic precursor. nih.govacs.orgacs.org

The synthesis is often performed using a solvothermal or hydrothermal method, where Neutral Red is heated in a suitable solvent (like N,N-dimethylformamide or water) in a sealed autoclave. researchgate.netnih.gov This approach allows for the formation of carbon nanoparticles that incorporate the Neutral Red molecule within a protective carbonaceous matrix. nih.govacs.org A key advantage of this method is that the resulting CDs largely retain the original optical properties of the precursor dye. nih.govacs.org The carbon matrix serves to protect the encapsulated Neutral Red molecules from photobleaching under UV excitation and prevents aggregation-induced quenching, which is a common issue with dyes in the solid state. nih.govcnr.it

These dye-derived CDs exhibit high luminescence in the red region, with a quantum yield that can be comparable to that of the starting Neutral Red dye. nih.govcnr.it This tailored engineering approach allows for the production of red-emitting nanoparticles with well-defined absorption and emission properties from the outset. acs.org The interplay between the fluorescent dye and the carbonaceous matrix has been confirmed through various structural and optical characterization techniques. nih.govacs.org

The enhanced stability and solid-state emission of these CDs have been exploited to develop fluorescence-based color conversion layers for solid-state lighting and have even demonstrated potential in lasing applications. nih.govcnr.it

Table 3: Synthesis and Properties of Carbon Dots from Neutral Red Precursor

Synthesis Method Precursors Key Properties of Resulting Carbon Dots Potential Applications Reference
Solvothermal Neutral Red Highly luminescent in the red region, retains optical properties of NR, resistant to photobleaching and aggregation-induced quenching. Lasing, Solid-State Lighting, Bioimaging nih.govacs.orgcnr.it

Covalent Grafting Techniques for Surface Functionalization

Covalent grafting is a robust method for permanently attaching Neutral Red molecules onto various surfaces, thereby imparting the dye's specific properties to the substrate material. This technique is crucial for creating functionalized surfaces for applications in sensors, catalysis, and advanced materials. mdpi.comnih.gov

One effective method for covalent modification involves the use of diazonium chemistry. mdpi.comnih.gov Tetrafluoroborate salts of diazotized Neutral Red (NR-N₂⁺) can be prepared and then reacted with substrates like multiwalled carbon nanotubes (MWCNTs). nih.gov This reaction can be performed under mild conditions, such as at room temperature in water, without the need for a reducing agent. nih.gov The covalent bond is formed between the aryl group of the dye and the surface of the material. The success of the grafting is confirmed by analytical techniques such as infrared (IR) spectroscopy, which shows the disappearance of the diazonium band, and X-ray photoelectron spectroscopy (XPS), which detects the loss of the counter-ion (e.g., BF₄⁻). nih.gov Thermogravimetric analysis (TGA) can be used to quantify the amount of dye grafted onto the surface. nih.gov

Another approach involves the electrochemical grafting of NR by the cathodic reduction of its corresponding aryl diazonium salt. mdpi.com This method allows for the formation of a thick, stable organic layer on conductive surfaces. mdpi.com The thickness of the grafted film can be controlled to some extent, and the resulting functionalized surface is robust, resisting removal by solvents. mdpi.com This technique has been used to develop optical pH probes by grafting NR onto metallized optical fibers and stainless-steel surfaces. mdpi.com The grafted NR retains its pH-indicating properties, although the pKa value may shift compared to the free dye due to the covalent immobilization and the microenvironment on the surface. mdpi.com

These covalent modification strategies ensure a durable and stable functionalization, where the grafted Neutral Red molecules retain their electrochemical and pH-responsive behavior, making the resulting hybrid materials suitable for developing robust sensors and other devices. mdpi.comnih.gov

Table 4: Covalent Grafting Methods for Neutral Red

Substrate Grafting Method Key Findings Application Reference
Multiwalled Carbon Nanotubes (MWCNTs) Reaction with diazotized Neutral Red (NR-N₂⁺) Achieved substantial mass loading of NR. The grafted dye retained its electrochemical behavior and pH-responsive character. Optically pH-responsive materials, Biosensors nih.gov
Conductive Surfaces (e.g., metallized glass, stainless steel) Cathodic reduction of aryl diazonium salts of NR Formed a stable, thick organic layer. The grafted NR functions as a pH indicator for developing robust optical pH probes. Optical pH Sensors mdpi.com

Theoretical and Computational Modeling of Neutral Red Interactions

Quantitative Structure-Activity Relationship (QSAR) Models for Dye Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties. researchgate.net For dyes like Neutral Red, QSAR models are particularly useful for predicting how they will behave within a cellular environment. researchgate.net These models use molecular descriptors—numerical representations of a molecule's properties such as hydrophobicity (log P), size, and charge—to build predictive algorithms. researchgate.netresearchgate.net

The ability of a dye to enter a living cell is a critical first step for its use as a biological stain or probe. QSAR models have been developed to predict the likelihood of a dye's cellular uptake. researchgate.net These models can help differentiate between dyes that are likely to permeate the cell membrane and those that will be excluded. researchgate.net

The uptake of Neutral Red is a classic example of passive diffusion and ion trapping. In its uncharged, basic form, Neutral Red is lipophilic enough to pass through the lipid bilayer of the plasma membrane. This process can be predicted by QSAR models that take into account parameters like the octanol-water partition coefficient (log P), which quantifies lipophilicity. researchgate.netarxiv.org While specific QSAR models exclusively for Neutral Red's uptake are not extensively detailed in the literature, the general principles of QSAR for dye uptake are applicable. researchgate.net The models work by establishing a correlation between the structural features of a range of dyes and their observed ability to enter cells. nih.gov

Table 1: Physicochemical Parameters Used in QSAR Models for Predicting Cellular Uptake

ParameterDescriptionRelevance to Neutral Red Uptake
log P Octanol-water partition coefficientA measure of lipophilicity. The uncharged form of Neutral Red has a higher log P, facilitating its passage across the lipid-rich cell membrane. researchgate.netarxiv.org
Molecular Weight (MW) The mass of one mole of the substanceInfluences the rate of diffusion across the membrane.
pKa Acid dissociation constantDetermines the proportion of the molecule in its charged versus uncharged state at a given pH. Crucial for the ion trapping mechanism of Neutral Red. cdnsciencepub.com
Electric Charge (Z) The net charge of the moleculeThe uncharged form of Neutral Red readily enters cells, while the charged, protonated form is trapped inside acidic organelles. researchgate.net

This table is generated based on general principles of QSAR modeling for dye uptake.

Once inside a cell, a dye's final destination is determined by its physicochemical properties. QSAR models can predict the intracellular localization of dyes by correlating their structural parameters with their observed accumulation in specific organelles. researchgate.netnih.gov

Neutral Red is well-known to accumulate in lysosomes, which are acidic organelles. researchgate.netnih.gov QSAR models predict this localization based on the principle of ion trapping. researchgate.net The interior of lysosomes has a low pH (around 4.5-5.0). When the uncharged Neutral Red base diffuses into this acidic environment, it becomes protonated. This protonation results in a net positive charge, making the molecule more hydrophilic and unable to diffuse back across the lysosomal membrane, effectively trapping it inside. researchgate.net

QSAR decision-rule models have been developed that can predict which dyes will localize in acidic organelles like lysosomes. These models often use a combination of log P and pKa values to make their predictions. researchgate.netconicet.gov.ar For a dye to be trapped in this manner, it must be lipophilic enough to enter the cell and the organelle in its uncharged state and have a pKa that allows it to become charged in the acidic environment. Neutral Red fits these criteria perfectly. researchgate.netcdnsciencepub.com

Table 2: QSAR Predictions for Intracellular Localization of Neutral Red

Intracellular CompartmentPrediction based on QSARUnderlying PrincipleSupporting Evidence
Cytosol TransientNeutral Red passes through the cytosol to reach acidic organelles.The dye's primary accumulation site is not the cytosol. researchgate.net
Mitochondria No significant accumulationThe physicochemical properties of Neutral Red do not favor its specific accumulation in mitochondria. nih.govExperimental studies show no co-localization with mitochondrial markers. nih.gov
Nucleus No significant accumulationThe dye does not typically possess the characteristics of a nuclear stain.QSAR models for nuclear staining often rely on different structural features. nih.gov
Lysosomes/Acidic Organelles Strong accumulationIon trapping due to protonation in the low pH environment. researchgate.netExtensive experimental evidence confirms lysosomal accumulation. researchgate.netnih.gov
Lipid Droplets No significant accumulationNeutral Red's properties do not align with those of typical lipophilic probes that stain lipid droplets. nih.govStudies have shown no co-localization of Neutral Red with lipid droplets. nih.gov

This table synthesizes information from QSAR modeling principles and experimental observations.

Molecular Dynamics and Spectroscopy Simulation Approaches

Molecular dynamics (MD) simulations provide a powerful tool for studying the behavior of molecules over time at an atomic level. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. acs.org

For Neutral Red, MD simulations have been used to investigate its rotational dynamics in various solvents. aip.org These studies have examined how the friction experienced by the neutral and cationic forms of the dye differs in various environments, providing insights into solute-solvent interactions. aip.org The results from these simulations can be compared with experimental data from techniques like picosecond time-resolved fluorescence depolarization spectroscopy. aip.org Furthermore, MD simulations have been employed to study the adsorption of Neutral Red onto surfaces, which is relevant for its application in sensors and material science. nih.gov

Spectroscopy simulations, often based on time-dependent density functional theory (TD-DFT), are used to predict and interpret the absorption and emission spectra of molecules. researchgate.netbanrepcultural.org These calculations can help assign specific electronic transitions observed in experimental spectra and understand how factors like solvent and pH influence the optical properties of Neutral Red. researchgate.netmdpi.com For instance, simulations can model the UV-Visible absorption spectra of both the acidic and basic forms of the dye, helping to explain the observed color change. mdpi.com

Modeling Dye Aggregation Phenomena in Solution

Like many dyes, Neutral Red can form aggregates (dimers and higher-order structures) in solution, particularly at high concentrations. niscpr.res.in This aggregation can significantly alter the dye's optical properties, leading to deviations from the Beer-Lambert law. niscpr.res.in

The aggregation of Neutral Red has been studied using spectrophotometric methods. It has been observed that the extent of aggregation increases with:

Increasing dye concentration: At concentrations above a certain threshold (e.g., 1.2 x 10⁻⁴ M in freshly prepared solutions), aggregation becomes significant. niscpr.res.in

Time of storage: The aggregation number tends to increase as solutions are stored over time. niscpr.res.in

Increasing pH: Higher pH values have also been shown to promote the aggregation of Neutral Red. niscpr.res.in

Computational models can be used to understand the forces driving this aggregation, such as van der Waals interactions and hydrophobic effects between the dye molecules. By calculating an average aggregation number from experimental absorbance data, researchers can quantify the extent of this phenomenon under different conditions. niscpr.res.in

Table 3: Factors Influencing Neutral Red Aggregation

FactorEffect on AggregationObservation
Concentration Increases with increasing concentrationDeviation from Beer's law is observed above a critical concentration. niscpr.res.in
Storage Time Increases with timeFreshly prepared solutions show less aggregation than aged solutions. niscpr.res.in
pH Increases with increasing pHThe equilibrium between monomeric and aggregated forms is pH-dependent. niscpr.res.in

This table is based on the findings reported in the study by V. C. Gupta and S. P. Srivastava (1979). niscpr.res.in

Comparative Analysis of Neutral Red Based Methods

Comparison with Other Cell Viability and Cytotoxicity Assays

The Neutral Red Uptake (NRU) assay is a widely used method for determining cell viability and cytotoxicity. Its operational principle is based on the uptake and accumulation of the Neutral Red dye within the lysosomes of viable, uninjured cells. mdpi.com In contrast, damaged or dead cells have leaky membranes and are unable to retain the dye. The amount of dye retained, which is measured spectrophotometrically after extraction, is directly proportional to the number of viable cells. mdpi.com

The NRU assay is often compared with other common cytotoxicity assays, each having distinct mechanisms and sensitivities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. mdpi.com The LDH (lactate dehydrogenase) assay operates on a different principle, quantifying the amount of LDH enzyme released into the cell culture medium from cells with damaged plasma membranes. nih.gov

Research comparing these methods has shown varying sensitivities depending on the cell line and toxicant. In a study involving hepatoma cell lines exposed to cadmium chloride, the NRU and MTT assays were found to be the most sensitive in detecting early cytotoxic events compared to the LDH leakage and total protein assays. nih.govmdpi.com Specifically, in HTC cells, the NRU assay was the only one to detect cytotoxicity after just 3 hours of exposure. nih.gov In HepG2 cells, the MTT assay showed toxicity at earlier time points and lower concentrations than the NRU and LDH assays. nih.gov Another study noted that assays measuring membrane integrity, like LDH, are useful for short exposure times (e.g., 1 hour), while the NRU assay was most sensitive for moderate exposure times (3-6 hours). mdpi.com

AssayPrinciple of MeasurementCellular TargetKey AdvantagesKey Disadvantages
Neutral Red Uptake (NRU)Uptake and retention of dye in lysosomesLysosomal membrane integrityHigh sensitivity, especially for moderate exposure times. mdpi.comRequires washing steps (heterogeneous assay). mdpi.com
MTT AssayEnzymatic reduction of tetrazolium salt to formazanMitochondrial dehydrogenase activity (metabolic activity)Sensitive for detecting early cytotoxic events. nih.gov Can be a homogeneous assay.May be unsuitable for cells with low metabolic activity or when testing metabolic inhibitors. mdpi.com
XTT AssayEnzymatic reduction of tetrazolium salt to a water-soluble formazanMitochondrial dehydrogenase activity (metabolic activity)Similar to MTT but product is water-soluble, simplifying the procedure.Similar metabolic dependence as MTT.
LDH AssayMeasurement of lactate (B86563) dehydrogenase released from damaged cellsPlasma membrane integrityUseful for short exposure times and measuring membrane damage. mdpi.comGenerally less sensitive than NRU and MTT for early cytotoxic events. nih.govmdpi.com

Benchmarking of Sensing Properties against Established Probes

Neutral Red is a versatile phenazine (B1670421) dye that functions as a chemical probe in various biological and chemical sensing applications. Its utility stems from changes in its fluorescence or absorbance properties in response to specific environmental parameters, such as pH, hydrophobicity, or binding events.

As a pH sensor, Neutral Red's optical properties are sensitive to pH changes between 6.0 and 8.5, with a calculated pKa of 6.9, making it suitable for monitoring dissolved CO2 in biological systems. mdpi.com When immobilized on solid supports like metallized glass, it can be used to create optical pH probes, although grafting can alter its optical characteristics, including pKa and the isosbestic point. mdpi.com Its performance in this capacity can be benchmarked against other common pH indicators used in optical probes, such as bromothymol blue and methyl red. mdpi.com

A significant application is its use as a "light-up" fluorescent probe for detecting specific DNA structures. Research has shown that Neutral Red selectively interacts with i-motif DNA, resulting in a significant increase in its fluorescence. rsc.org This specificity and signal enhancement offer an advantage over other, non-specified probes, enabling the design of label-free fluorescent sensing systems for these unique DNA secondary structures. rsc.org

Furthermore, Neutral Red can act as a hydrophobic probe to monitor neuronal activity. Its fluorescence is enhanced not only by pH changes but also by interactions with hydrophobic environments, such as phospholipids (B1166683) in cell membranes. nih.gov This dual sensitivity allows it to report on complex cellular events. In plant biology, its lipophilic nature and affinity for suberin and lignin (B12514952) make it a useful fluorochrome for visualizing root structures, such as Casparian bands and xylem elements, with confocal laser scanning microscopy. nih.gov

ProbeTarget Analyte/PropertySensing MechanismKey Findings/Comparison
Neutral Redi-motif DNA"Light-up" fluorescence upon selective binding. rsc.orgShows greater specificity and fluorescence increase compared to previously reported probes for this target. rsc.org
Neutral RedpH / CO2Protonation/deprotonation alters absorbance and fluorescence. mdpi.comEffective in the physiological pH range (6.0-8.5). mdpi.com Performance is comparable to other indicators like Bromothymol Blue when immobilized. mdpi.com
Neutral RedHydrophobicity / Neuronal ActivityFluorescence enhancement in hydrophobic environments (e.g., phospholipids). nih.govProvides a short-lasting signal that can be used to track neuronal activity, distinct from pH-dependent signals. nih.gov
Neutral RedSuberin/LigninAffinity for and staining of lipophilic and phenolic polymers in plant cell walls. nih.govServes as a simple, low-cost probe for visualizing specific plant root structures without complex tissue processing. nih.gov

Evaluation of Substrate Dependence in Dosimetry Systems

Neutral Red has been incorporated into dosimetry systems for measuring absorbed doses of ionizing radiation. In these systems, the radiation induces a chemical change in the dye, leading to a measurable color change. The performance of such a dosimeter is critically dependent on the substrate or matrix in which the Neutral Red is incorporated.

A comparative study investigated the effect of the substrate by preparing two different Neutral Red-based dosimetry systems: one incorporating the dye into a poly (vinyl alcohol) (PVA) thin film, and the other into a gelatine gel. ekb.eg Upon exposure to gamma rays, both systems exhibited a bleaching of the red color, but their sensitivity and effective dose ranges differed significantly, demonstrating a strong substrate dependence. ekb.eg

The PVA-based thin film dosimeter was found to have a useful dose range up to 30 kGy. In contrast, the gelatine-based gel dosimeter was much more sensitive, with a useful dose range only up to 500 Gy. ekb.eg This highlights that the choice of substrate fundamentally alters the dosimetric properties of the system. The matrix affects not only the radiation sensitivity but also other critical parameters in gel dosimetry, such as the spatial stability of the signal, which can be compromised by the diffusion of reactants within the gel. nih.govnih.gov The ideal dosimetry gel should be tissue-equivalent, and the substrate choice (e.g., gelatine, agarose, PVA) influences its effective atomic number and electron density. nih.gov The substrate-dependent response necessitates careful calibration and selection of the matrix based on the intended dose range and application.

Substrate/MatrixDosimeter TypePrincipleUseful Dose RangeKey Substrate-Dependent Characteristic
Poly (vinyl alcohol) (PVA)Thin FilmRadiation-induced bleaching of Neutral Red.Up to 30 kGy ekb.egLower sensitivity, suitable for higher dose applications. ekb.eg
GelatineGelRadiation-induced bleaching of Neutral Red.Up to 500 Gy ekb.egHigher sensitivity, suitable for lower dose applications. ekb.eg

Assessment of Binding Modalities with Macrocyclic Hosts

The interaction of Neutral Red with macrocyclic host molecules, such as cucurbiturils (CBs) and cyclodextrins, has been studied to understand the principles of host-guest chemistry. These interactions are driven by non-covalent forces and can significantly alter the photophysical properties of the Neutral Red guest molecule.

The binding behavior of Neutral Red is highly dependent on the specific macrocyclic host. In the case of cucurbit nih.govuril (CB7), both the neutral (NR) and the protonated cationic (NRH+) forms of the dye form stable 1:1 inclusion complexes. The binding constant is significantly larger for the cationic form (K = 6.0 x 10^5 M^-1) compared to the neutral form (K = 6.5 x 10^3 M^-1). This preferential binding leads to a substantial shift in the apparent pKa of the dye, increasing it from 6.8 to approximately 8.8. This is in stark contrast to the interaction with β-cyclodextrin, where only the neutral form of the dye undergoes significant inclusion, resulting in a decrease of the pKa to about 6.1.

The interaction with the larger cucurbit nih.govuril (CB8) macrocycle shows yet another binding modality. CB8 forms a 1:2 host-guest complex with Neutral Red, which leads to a drastic reduction in the dye's fluorescence emission. rsc.org This is opposite to the effect of CB7, which causes a ~6-fold enhancement in fluorescence. rsc.org The formation of the CB8 complex also induces a pKa shift of approximately 2 units. rsc.org These distinct binding behaviors and their resulting optical signatures demonstrate the high degree of structural dependence in these host-guest systems.

Macrocyclic HostBinding Stoichiometry (Host:Guest)Binding Constant (K) for NRH+Effect on pKaEffect on Fluorescence
Cucurbit nih.govuril (CB7)1:16.0 x 10^5 M^-1Increase (from 6.8 to ~8.8)~6-fold enhancement rsc.org
Cucurbit nih.govuril (CB8)1:2 rsc.orgNot specified~2 unit shift rsc.orgDrastic reduction rsc.org
β-Cyclodextrin1:1 (with neutral form)Not specifiedDecrease (from 6.8 to ~6.1)Not specified

Emerging Research Frontiers and Future Directions for Neutral Red Base

Elucidating Complex Staining Mechanisms and Subcellular Dynamics

While Neutral Red is well-known for staining lysosomes in living cells, ongoing research seeks a deeper understanding of the precise mechanisms governing its accumulation and the dynamics of its interaction with subcellular compartments. wikipedia.orgclinisciences.com As a weak cationic dye, Neutral Red readily permeates the cell membrane in its uncharged state. sangon.com Once inside the cell, it becomes protonated and trapped within acidic organelles, most notably lysosomes, which maintain a low internal pH. This accumulation forms the basis of the Neutral Red uptake assay, a common method for estimating cell viability, as only live cells with intact lysosomal function can effectively sequester the dye. clinisciences.comnist.gov

Recent studies have leveraged this property to visualize and track specific cellular processes in vivo. For instance, Neutral Red labeling has been employed to macroscopically detect demyelinated lesions in both the central and peripheral nervous systems. nih.gov In these models, the dye is taken up by microglia and macrophages that have infiltrated the lesion site. nih.gov Detailed analysis confirmed that the incorporated Neutral Red colocalizes with lysosome-associated membrane proteins, indicating that the dye is targeted to lysosomes for degradation within these phagocytic cells. nih.gov This application provides a simple yet powerful method for identifying and analyzing areas of tissue damage and repair. Future research in this area will likely focus on high-resolution live-cell imaging to track the movement of individual NR-loaded vesicles, providing further insights into lysosomal trafficking, exocytosis, and the cellular response to stress and disease.

Integration with Advanced Genetically Encoded Probes

The field of cell biology has been revolutionized by the development of genetically encoded fluorescent probes, such as those based on Green Fluorescent Protein (GFP). mdpi.comnih.gov These protein-based sensors can be targeted to specific subcellular compartments or fused to other proteins of interest, offering unparalleled specificity for monitoring cellular dynamics. mdpi.comscispace.com While there is currently limited direct integration of Neutral Red base with these probes, a significant future direction lies in combining the strengths of both technologies for multi-modal and multi-parameter imaging.

Genetically encoded probes offer specificity in location and reporting on specific molecular events, but the available palette of probes is still limited, particularly for certain analytes or in the far-red spectrum. mdpi.comnih.gov Small-molecule dyes like Neutral Red offer complementary advantages, including ease of use, pH sensitivity, and unique spectral properties. mdpi.com Future research could explore synergistic approaches:

Orthogonal Sensing: Using genetically encoded probes to monitor one cellular event (e.g., calcium signaling with a GCaMP sensor) while simultaneously using Neutral Red to report on the pH of the lysosomal environment in the same cell.

Engineered Environments: Developing genetically encoded proteins that create specific microenvironments designed to modulate the photophysical properties of Neutral Red in a predictable way, effectively creating a hybrid biosensor.

FRET Systems: Designing systems where a genetically encoded probe acts as a Förster Resonance Energy Transfer (FRET) partner with Neutral Red or its derivatives to report on molecular proximity or enzymatic activity.

The versatility of genetically encoded probes to be expressed in specific cell types or subcellular locations could thus be combined with the unique sensing capabilities of Neutral Red, expanding the toolbox for investigating complex biological processes. mdpi.commdpi.com

Development of Next-Generation Intracellular and in vivo Sensors

Beyond its role as a static stain, Neutral Red is being actively developed as a dynamic sensor for key physiological parameters in vivo. Its intrinsic sensitivity to pH has been leveraged for real-time intracellular pH measurements. In a notable study, reflectance spectrophotometry of Neutral Red administered to rats was used to determine the intracellular pH of the brain cortex, establishing it as a viable in vivo pH indicator with high sensitivity and temporal resolution. nih.gov

More recently, research has demonstrated for the first time that Neutral Red can function as a reversible, luminescent sensor for dissolved carbon dioxide (dCO₂). mdpi.com This sensing capability is based on the pH changes induced by CO₂ concentrations. The study highlighted several key properties that make NR an excellent candidate for a biological sensor:

High Sensitivity: Exhibited significant changes in both absorbance and emission intensity in response to varying dCO₂ levels. mdpi.com

Reversibility: The response to CO₂ was fully reversible, a critical feature for dynamic sensing. mdpi.com

Oxygen Insensitivity: Showed zero sensitivity to dissolved oxygen, a common interference for other CO₂ sensors. mdpi.com

Favorable pKa: Its pKa of 6.9 is close to neutral pH, making it well-suited for biological systems. mdpi.com

These findings position Neutral Red as a promising platform for developing next-generation optical sensors for continuous monitoring of blood gases and intracellular pH, with future work aimed at applying it to in vivo systems in organisms affected by changing CO₂ levels. mdpi.com

PropertyValue/ObservationReference
Sensor TargetpH / dissolved Carbon Dioxide (dCO₂) mdpi.comnih.gov
pKa6.9 mdpi.com
Excitation Wavelengths455 nm and 540 nm mdpi.com
Emission Wavelength640 nm mdpi.com
Response to ↑ dCO₂Increased emission intensity mdpi.com
ReversibilityFully reversible mdpi.com
O₂ InterferenceNone observed mdpi.com

This interactive table summarizes the key properties of this compound as an intracellular sensor.

Exploration of Neutral Red in Nanotechnology for Biomedical Imaging

Nanotechnology offers powerful new strategies for improving the delivery, stability, and functionality of imaging agents. nih.gov The exploration of Neutral Red in this context is an emerging frontier with significant potential. By encapsulating or conjugating Neutral Red with nanoparticles, researchers aim to overcome limitations of free dyes, such as poor solubility in aqueous environments and non-specific biodistribution.

While research specifically loading Neutral Red into nanoparticles for imaging is in early stages, proof-of-concept studies with other dyes and related materials demonstrate the viability of this approach. For example, stable luminescent radicals have been loaded into conjugated polymer nanoparticles to create bright, stable probes for in vitro fluorescence imaging. researchgate.net Furthermore, a nanocomposite of gold nanoparticles, Neutral Red, and multi-walled carbon nanotubes has been successfully prepared for electrochemical applications, demonstrating the feasibility of integrating NR with nanomaterials. researchgate.net

Future directions in this area include:

Encapsulation: Loading Neutral Red into biocompatible and biodegradable nanocarriers like liposomes or polymeric nanoparticles to improve its stability and facilitate targeted delivery in vivo.

Surface Functionalization: Attaching Neutral Red to the surface of nanoparticles, such as iron oxides or upconversion nanoparticles, to create multimodal imaging agents that combine fluorescence with MRI or near-infrared imaging capabilities. nih.govnih.govmdpi.com

Targeted Delivery: Decorating NR-loaded nanoparticles with ligands (e.g., antibodies, peptides) that bind to specific cell surface receptors, enabling targeted imaging of diseased tissues, such as tumors.

These nanotechnological approaches could enhance the utility of Neutral Red as an imaging agent, enabling higher sensitivity and specificity for diagnostic applications.

Expanding QSAR Applications for Predictive Biology and Toxicology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in predictive toxicology to correlate the chemical structure of compounds with their biological activity. nih.gov These in silico models can rapidly screen large chemical libraries, reducing the need for extensive experimental testing and accelerating the development of safer, more effective compounds. mdpi.com

While QSAR is a well-established field, its application to the Neutral Red chemical scaffold and its derivatives is an area ripe for expansion. By developing QSAR models for Neutral Red, researchers could:

Predict Cytotoxicity: Correlate structural features of novel NR derivatives with their potential toxicity, as often measured by the Neutral Red uptake assay itself. This would enable the pre-screening of new compounds to prioritize those with lower predicted toxicity.

Optimize Staining Properties: Model how modifications to the phenazine (B1670421) core affect properties like lysosomal accumulation, pH sensitivity, and fluorescence quantum yield. This would guide the rational design of improved vital stains or pH sensors.

Screen for New Activities: Use QSAR to predict other biological activities of NR derivatives, potentially uncovering new applications for this class of compounds.

The development of a QSAR model involves generating molecular descriptors from the chemical structure and using machine learning algorithms to map these descriptors to a known biological endpoint. toxicology.org For Neutral Red, this could involve building models that predict its performance as a sensor or its potential for off-target effects, providing a powerful tool for guiding future research and development.

Design of Novel Neutral Red Derivatives for Specific Research Applications

A key future direction is the rational design and synthesis of novel derivatives of Neutral Red to create compounds with tailored properties for specific, advanced applications. By chemically modifying the core phenazine structure, researchers can fine-tune its electronic, optical, and biological characteristics.

A successful example of this approach is the design of a novel Neutral Red derivative with intramolecular charge transfer (ICT) properties. researchgate.net This new compound was synthesized and incorporated as a dopant in organic light-emitting devices (OLEDs). The resulting device produced a highly efficient and bright orange-to-red emission, demonstrating the potential of NR derivatives in materials science and electronics. researchgate.net

The strategy of modifying a dye scaffold to create new functional probes is well-established. For instance, derivatives of the Nile Red fluorophore have been developed as selective fluorescent probes for detecting biothiols like cysteine and hydrogen sulfide. mdpi.com A similar approach can be applied to Neutral Red, creating derivatives that could act as specific sensors for various analytes. Future research efforts will likely focus on:

Tuning Photophysical Properties: Synthesizing derivatives with shifted absorption/emission spectra, higher quantum yields, and improved photostability for advanced fluorescence imaging.

Introducing Reactive Moieties: Incorporating specific chemical groups onto the NR scaffold that react with target molecules (e.g., reactive oxygen species, enzymes), turning the dye into a highly selective biosensor.

Improving Biocompatibility and Targeting: Adding moieties that improve water solubility or act as ligands to direct the derivative to specific cells or organelles beyond the lysosome.

This synthetic chemistry approach will unlock the full potential of the Neutral Red scaffold, transforming it from a classical stain into a platform for a diverse range of cutting-edge research tools.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize when designing experiments involving Neutral Red Base in cellular viability assays?

  • Methodological Guidance : Begin by identifying variables such as concentration gradients, incubation times, and pH sensitivity. Use factorial experimental designs to isolate the effects of individual parameters. For example, test this compound at concentrations ranging from 0.1 μM to 100 μM while controlling for temperature (e.g., 25°C vs. 37°C). Include negative controls (e.g., solvent-only) and validate results with triplicate measurements. Reference reproducibility guidelines for assay protocols .
  • Data Considerations : Tabulate results to compare cell viability (%) across conditions. Example:

Concentration (μM)pHIncubation Time (h)Viability (%) ± SD
0.17.4298 ± 2
107.4275 ± 5
1007.4220 ± 3

Q. How can researchers ensure accurate spectrophotometric quantification of this compound in complex biological matrices?

  • Methodological Guidance : Validate the assay’s linear range using standard curves in relevant matrices (e.g., serum, lysates). Account for matrix interference by including blank samples. Use high-performance liquid chromatography (HPLC) as a confirmatory method if spectral overlap occurs. Follow analytical validation criteria (e.g., limit of detection, precision) as outlined in instrumental guidelines .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding this compound’s pH-dependent stability in longitudinal studies?

  • Methodological Guidance : Conduct stability studies under controlled pH conditions (e.g., 4.0–9.0) and monitor degradation kinetics using UV-Vis spectroscopy. Apply multivariate regression to identify contributing factors (e.g., light exposure, temperature fluctuations). Cross-validate results with mass spectrometry to detect degradation byproducts. For conflicting data, perform meta-analyses of prior studies to identify methodological inconsistencies (e.g., buffer composition differences) .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in heterogeneous cell populations?

  • Methodological Guidance : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Account for population heterogeneity via cluster analysis or mixed-effects models. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric methods like the Kruskal-Wallis test .

Q. How can researchers ethically resolve discrepancies between in vitro and in vivo toxicity profiles of this compound?

  • Methodological Guidance : Reconcile disparities by evaluating bioavailability differences (e.g., metabolism, tissue distribution) using pharmacokinetic modeling. Conduct interspecies comparative studies (e.g., rodent vs. human-derived cells) to assess translational relevance. Adhere to ethical review protocols for animal studies, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement) framework .

Methodological Best Practices

Q. What strategies enhance the reproducibility of this compound experiments across laboratories?

  • Guidance : Standardize protocols using detailed SOPs (e.g., reagent lot numbers, instrument calibration records). Share raw datasets and analytical code via open-access repositories. Participate in inter-laboratory comparisons to identify systemic variability sources. Reference FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How should researchers formulate hypotheses when investigating novel applications of this compound (e.g., photodynamic therapy)?

  • Guidance : Develop hypotheses grounded in mechanistic insights (e.g., reactive oxygen species generation under specific wavelengths). Use deductive reasoning to link observed phenomena (e.g., cytotoxicity in light-exposed cells) to theoretical frameworks. Pilot exploratory studies to refine hypotheses before large-scale validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.